19,20-Epoxycytochalasin D
Description
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Properties
IUPAC Name |
[(1R,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27?,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJRAYUHVRYTTH-BDMXYJHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of 19,20-Epoxycytochalasin D: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D, a fungal metabolite of the cytochalasan class, has garnered significant scientific interest due to its potent biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1] Its primary mechanism of action revolves around the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells.[1][2][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its interaction with actin, the ensuing signaling cascades leading to apoptosis and cell cycle arrest, and standardized protocols for its investigation.
Primary Molecular Target: The Actin Cytoskeleton
The cornerstone of this compound's bioactivity is its direct interaction with actin. Like other members of the cytochalasan family, it binds to the barbed (fast-growing) end of actin filaments.[1][3] This binding action effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation and polymerization.[1][3] The disruption of the delicate equilibrium between actin polymerization and depolymerization has profound consequences for cellular integrity and function, leading to observable changes in cell morphology, such as cell rounding and the collapse of actin-based structures.[3]
Downstream Cellular Consequences: A Cascade to Cell Death
The disruption of the actin cytoskeleton by this compound is not a terminal event but rather the initiator of a complex signaling cascade that culminates in programmed cell death (apoptosis) and cell cycle arrest.[1][2] While the precise, fully elucidated pathway for this specific compound is a subject of ongoing research, a model based on its close relative, cytochalasin D, and experimental evidence points towards the activation of the intrinsic apoptotic pathway.[1][4]
Induction of Apoptosis via the Mitochondrial Pathway
The cellular stress induced by cytoskeletal collapse triggers the mitochondrial apoptosis pathway.[4] This involves a shift in the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2.[4] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates a cascade of cysteine proteases known as caspases. This begins with the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7, leading to the execution phase of apoptosis.[4]
Cell Cycle Arrest
In addition to apoptosis, treatment with this compound can lead to cell cycle arrest, preventing the proliferation of affected cells.[1][5] Studies on the related compound 19,20-epoxycytochalasin C have shown a dose-dependent arrest in the S phase of the cell cycle in HT-29 colon cancer cells.[6][7][8] This effect is thought to be a consequence of the widespread cellular dysfunction initiated by actin disruption.
Quantitative Data Summary
The biological activity of this compound has been quantified in various studies. The following tables summarize the reported cytotoxic and antiplasmodial activities.
Table 1: Cytotoxic Activity of this compound [1][4]
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 0.16[9] |
| BT-549 | Human Breast Carcinoma | 7.84 |
| LLC-PK1 | Pig Kidney Epithelial | 8.4 |
| HL-60 | Human Promyelocytic Leukemia | >10 |
| A549 | Human Lung Carcinoma | >10 |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 |
| MCF-7 | Human Breast Adenocarcinoma | >10 |
| SW480 | Human Colon Adenocarcinoma | >10 |
| MOLT-4 | Human Leukemia | 10.0[9] |
Table 2: Antiplasmodial Activity of this compound [1]
| Plasmodium falciparum Strain | Activity | IC50 (nM) |
| 3D7 (chloroquine-sensitive) | Potent | 9.77 |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for the study of this compound.
Detailed Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Based)
This fluorescence-based assay is a standard method to monitor the kinetics of actin polymerization in vitro.[1]
-
Actin Preparation: Prepare pyrene-labeled G-actin according to established protocols. The degree of labeling should be determined spectrophotometrically.
-
Initiation of Polymerization: In a fluorometer cuvette, initiate actin polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2) to a solution of pyrene-labeled G-actin.
-
Compound Addition: Add different concentrations of this compound (solubilized in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (DMSO alone) must be included.
-
Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm). An increase in fluorescence corresponds to the incorporation of G-actin into F-actin polymers. The rate of polymerization can be determined from the slope of the fluorescence curve.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][4]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker).[1][5]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.[1][5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1][5]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[1][5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[5]
-
Cell Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[5]
Conclusion
This compound is a potent bioactive compound that exerts its effects primarily through the disruption of the actin cytoskeleton. This initial event triggers a cascade of downstream signaling, leading to apoptosis via the mitochondrial pathway and cell cycle arrest. The detailed understanding of its mechanism of action, supported by the experimental protocols provided herein, is crucial for its application as a research tool and for the exploration of its therapeutic potential in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activities of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products, a class of compounds known for their profound effects on the eukaryotic actin cytoskeleton.[1][2] Isolated from fungal species such as Nemania sp. and Xylaria cf. curta, this molecule has attracted significant interest within the scientific community for its diverse biological activities.[1] Like other cytochalasans, its principal mechanism of action involves the disruption of actin polymerization, a fundamental process for maintaining cellular structure, motility, and division.[1][3] This interference with the actin cytoskeleton triggers a cascade of cellular events, leading to effects such as cytotoxicity, antiplasmodial activity, and phytotoxicity.[1][4] This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanism of action, summarizing quantitative data, and providing experimental protocols for its study.
Mechanism of Action
The primary molecular target of this compound is the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][3] This disruption of actin dynamics has significant consequences for cellular integrity and function, initiating downstream signaling pathways that can culminate in cell cycle arrest and apoptosis.[1]
Biological Activities
This compound exhibits a range of biological activities, with the most prominent being its cytotoxic effects against various cancer cell lines. It has also demonstrated potent antiplasmodial and phytotoxic properties.[1][4]
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against several mammalian cell lines. Its efficacy varies depending on the cell line, with notable activity observed against certain types of leukemia.[3] The disruption of the actin cytoskeleton is the primary trigger for its cytotoxic effects, leading to programmed cell death (apoptosis).[3] The apoptotic cascade induced by this compound appears to involve the intrinsic (mitochondrial) pathway.[3]
Data Presentation
The following table summarizes the quantitative data on the cytotoxic activity of this compound and its close analog, 19,20-Epoxycytochalasin C, against various cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | P-388 | Murine Leukemia | Potent Activity (IC₅₀ not specified)[5] |
| This compound | BT-549 | Human Breast Ductal Carcinoma | 7.84[4] |
| This compound | LLC-PK1 | Porcine Kidney Epithelial | 8.4[4] |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11[3][6] |
| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65[3] |
| 19,20-Epoxycytochalasin C | A549 | Human Lung Carcinoma | >10[3] |
| 19,20-Epoxycytochalasin C | MCF-7 | Human Breast Adenocarcinoma | >10[3] |
| 19,20-Epoxycytochalasin C | SMMC-7721 | Human Hepatocellular Carcinoma | >10[3] |
| 19,20-Epoxycytochalasin C | SW480 | Human Colon Adenocarcinoma | >10[3] |
Note: IC₅₀ values can vary depending on experimental conditions.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][5]
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals in a solubilization solution, such as DMSO.[2][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] The IC₅₀ value can be determined by plotting cell viability against the compound concentration.[5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1][2]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time.[2] Harvest both adherent and floating cells and wash them with cold PBS.[1][2]
-
Staining: Resuspend the cells in Annexin V binding buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[1][2]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[1][2]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using flow cytometry.[1]
Actin Polymerization Assay
This assay measures the effect of the compound on the polymerization of actin.[1]
-
Actin Preparation: Prepare pyrene-labeled G-actin.[1]
-
Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.[1]
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.[1]
-
Fluorescence Monitoring: Monitor the increase in pyrene (B120774) fluorescence over time, which corresponds to the rate of actin polymerization.
Mandatory Visualization
Caption: General workflow for the discovery and characterization of fungal metabolites.[1]
Caption: Proposed apoptotic signaling pathway induced by this compound.[3]
Caption: General experimental workflow for assessing compound cytotoxicity using the MTT assay.[5]
References
Unraveling the Molecular Architecture of 19,20-Epoxycytochalasin D: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 19,20-Epoxycytochalasin D, a potent bioactive fungal metabolite. The document details the pivotal structural revision of the molecule, presents key spectroscopic and biological data, and outlines the experimental protocols employed for its characterization. This guide is intended to be a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery.
The Critical Structural Revision of this compound
Initially isolated from the fungus Xylaria hypoxylon, the structure of this compound was first proposed as 19(αH), 20(αH)-epoxycytochalasin D.[1][2] However, subsequent rigorous spectroscopic analysis and, most definitively, single-crystal X-ray diffraction led to a crucial revision of its stereochemistry.[1][2] The confirmed and now accepted structure is 19(βH), 20(αH)-epoxycytochalasin D.[1][2] This seemingly subtle change in the spatial orientation of the hydrogen atom at the C-19 position has significant implications for the molecule's three-dimensional conformation and its subsequent interactions with biological targets.[2] This correction is vital for accurate structure-activity relationship (SAR) studies and for understanding its molecular mechanisms of action.[2]
The logical progression from the initially proposed structure to the confirmed, revised structure is a testament to the power of modern analytical techniques in unambiguously defining complex molecular architectures.
Quantitative Spectroscopic and Biological Data
The elucidation of the revised structure of this compound was heavily reliant on a suite of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula, while a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed connectivity and stereochemistry of the molecule.[2][3]
Mass Spectrometry Data
High-resolution mass spectrometry is a critical first step in the characterization of a novel compound, providing its elemental composition.
| Table 1: High-Resolution Mass Spectrometry Data for this compound | |
| Technique | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |
| Ionization Mode | [M+H]⁺ |
| Observed m/z | 524.2654[1] |
| Molecular Formula | C₃₀H₃₈NO₇[1] |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data, measured in CDCl₃ at 500 MHz, were instrumental in the structural revision and complete assignment of the molecule.[3] The data presented below corresponds to the revised 19(βH), 20(αH)-epoxycytochalasin D structure.[3]
| Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ | ||||
| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) | HMBC (H→C) | NOESY (H→H) |
| 1 | 173.52 | - | - | - |
| 3 | 53.94 | 3.25 (m) | - | 2, 27, 31 |
| 4 | 50.70 | 2.27 (t, 4.9) | 6, 10, 21 | 5, 8, 10a, 10b |
| 5 | 32.58 | 2.60 (m) | - | - |
| 17 | 215.29 | - | - | - |
| 18 | 76.36 | - | - | - |
| 19 | 59.65 | 3.16 (d, 1.8) | 18, 20 | 23, 25 |
| 20 | 52.76 | 3.54 (brs) | 19, 21 | 3, 21 |
| 21 | 74.12 | 5.52 (s) | 4, 8, 19, 20, 25 | 20, 25 |
| 22 | 19.16 | 1.21 (d, 6.7) | 15, 16, 17 | 15b, 16 |
| 23 | 21.86 | 1.54 (s) | 18, 19 | 19 |
| 24 | 169.81 | - | - | - |
| 25 | 20.66 | 2.16 (s) | 24 | 19, 21 |
| 26 | 137.13 | - | - | - |
| 27, 31 | 129.18 | 7.17 (d, 7.2) | 10, 2', 3', 4', 5', 6' | 3, 10, 28, 29 |
| 28, 30 | 128.96 | 7.32 (m) | 1', 2', 6' | 27, 29 |
| 29 | 127.12 | 7.25 (m) | 2', 3', 5', 6' | 27, 28 |
| (Data sourced from BenchChem Application Notes)[3] |
Cytotoxic Activity
This compound has demonstrated potent cytotoxic and antiplasmodial activities.[2] Its efficacy has been evaluated against a panel of cancer cell lines, with results highlighting its potential as a lead compound for novel therapeutic agents.
| Table 3: Cytotoxicity of this compound against Various Cell Lines | ||
| Cell Line | Cancer Type | IC₅₀ (µM) |
| P-388 | Murine Leukemia | 0.16[1][4] |
| MOLT-4 | Human Leukemia | 10.0[1] |
| BT-549 | Breast Ductal Carcinoma | 7.84[4] |
| LLC-PK11 | Kidney Epithelial | 8.4[4] |
Experimental Protocols
The successful elucidation of the structure of this compound involved a multi-step process beginning with its isolation from fungal sources, followed by purification and detailed spectroscopic analysis.
Isolation and Purification
The compound was isolated from the fermentation broth of endophytic fungi such as Nemania sp. or Xylaria hypoxylon using bioassay-guided fractionation techniques.[2]
-
Fungal Cultivation : The desired fungal strain (e.g., Xylaria hypoxylon) is inoculated into a suitable liquid medium (e.g., Potato Dextrose Broth) or a solid medium (e.g., rice medium).[3][5] The culture is incubated under appropriate conditions to allow for the production of secondary metabolites.[3][5]
-
Extraction : After incubation, the fermentation is terminated, and the culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate.[5]
-
Purification : The crude extract is subjected to purification, often using High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[2]
NMR Data Acquisition
-
Sample Preparation : Approximately 1-5 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).[3] The solution is then transferred to a 5 mm NMR tube.[3]
-
Spectrometer Setup : A high-field NMR spectrometer (e.g., 500 MHz or higher), is used for data acquisition.[3] The probe is tuned and matched for ¹H and ¹³C nuclei, and the magnetic field is shimmed for optimal resolution.[3]
-
Data Acquisition : A suite of NMR experiments is conducted to determine the structure:
-
1D NMR : Standard one-dimensional ¹H NMR and proton-decoupled ¹³C NMR spectra are acquired.[3]
-
2D NMR : A series of two-dimensional experiments, including COSY, HSQC, HMBC, and NOESY, are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex structure.[1]
-
Mass Spectrometry Data Acquisition
-
Sample Preparation : A small amount of the purified compound is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and diluted for analysis.[3]
-
LC-MS/MS Analysis : A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS/MS) is used.[3] The sample is injected onto a C18 analytical column and eluted using a gradient of mobile phases.[3]
-
Mass Spectrometry : The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[3] Full scan mass spectra are acquired to determine the molecular weight of the compound.[3]
Single-Crystal X-ray Diffraction
This technique provided the definitive evidence for the revised structure.[2]
-
Crystal Growth : A suitable single crystal of this compound is grown.
-
X-ray Diffraction Analysis : The crystal is subjected to X-ray diffraction analysis.[2] The resulting electron density map allows for the unambiguous determination of the three-dimensional arrangement of all atoms in the solid state, confirming the 19(βH), 20(αH) configuration.[2]
Proposed Signaling Pathway for Cytotoxicity
The biological activity of cytochalasans, including this compound, is primarily attributed to their ability to disrupt the actin cytoskeleton.[6] This interference with a fundamental component of eukaryotic cells triggers a cascade of cellular events, often culminating in apoptosis (programmed cell death).[6] While the precise signaling pathway for this compound is still under investigation, a plausible mechanism involves the induction of apoptosis following actin disruption. For the related compound, 19,20-epoxycytochalasin C, CDK2 has been suggested as a possible target, leading to S phase cell cycle arrest and apoptosis.
Conclusion
The structural elucidation of this compound, culminating in the revision of its stereochemistry to 19(βH), 20(αH), underscores the importance of rigorous, multi-faceted analytical approaches in natural product chemistry. The confirmed structure, supported by comprehensive spectroscopic and crystallographic data, provides a solid foundation for further investigation into its promising cytotoxic and antiplasmodial activities. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this and related cytochalasan compounds.
References
19,20-Epoxycytochalasin D actin cytoskeleton disruption
An In-Depth Technical Guide on the Core Principles of 19,20-Epoxycytochalasin D and its Disruptive Effects on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fungal metabolite belonging to the diverse cytochalasan class of natural products, which comprises over 300 identified analogues.[1] These mycotoxins are produced by various fungi, including species from the Nemania, Xylaria, and Rosellinia genera.[1][2] Structurally, cytochalasans are defined by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1] The primary and most well-documented mechanism of action for this compound, like its congeners, is the potent disruption of the actin cytoskeleton.[1][3] This critical cellular framework is essential for maintaining cell shape, facilitating motility, and enabling division.[1] By interfering with these fundamental processes, this compound exhibits a range of biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects, making it a compound of significant interest for pharmacological research and drug development.[1][3]
Mechanism of Action: Disruption of Actin Dynamics
The primary molecular target of this compound is the actin cytoskeleton.[1] Its mechanism is centered on a high-affinity interaction with the barbed (fast-growing) end of actin filaments (F-actin).[4][5] This binding event effectively caps (B75204) the filament, physically preventing the addition of new actin monomers (G-actin) and thereby inhibiting filament polymerization and elongation.[1][4][5] While the principal effect is halting polymerization, some cytochalasans may also induce the depolymerization of existing filaments.[4][6]
This disruption of the delicate equilibrium between actin polymerization and depolymerization leads to profound consequences for the cell, including a collapse of actin-based structures like stress fibers, resulting in significant morphological changes such as cell rounding.[4] The cytoskeletal collapse acts as a cellular stress signal, initiating downstream signaling cascades that can lead to cell cycle arrest and programmed cell death (apoptosis).[1][3]
Downstream Signaling: Induction of Apoptosis
The disruption of the actin cytoskeleton by this compound is a key event that triggers a cascade of signaling events culminating in apoptosis.[1] This process appears to involve the intrinsic, or mitochondrial, pathway of apoptosis.[3] The stress induced by cytoskeletal collapse can lead to mitochondrial dysfunction, triggering the apoptotic cascade.[3] This pathway is a central point of investigation for understanding the compound's cytotoxic effects against cancer cells and other pathogens.
Data Presentation: Biological Activities
The biological potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.
Table 1: Cytotoxicity of this compound and Analogs Against Mammalian Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound | P-388 | Murine Leukemia | 0.16 | [7] |
| This compound | MOLT-4 | Human Leukemia | 10.0 | [7] |
| This compound | BT-549 | Human Breast Adenocarcinoma | Moderate Toxicity | [3] |
| This compound | LLC-PK1 | Kidney Epithelial | Moderate Toxicity | [3] |
| This compound | Vero | Monkey Kidney Epithelial | >9.1 (non-cytotoxic) | [8] |
| 19,20-Epoxycytochalasin C | MOLT-4 | Human Leukemia | 2.0 | [3] |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | [3][9] |
| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [3][10] |
| Various Epoxycytochalasans | A549 | Human Lung Carcinoma | >10 (for most) | [3] |
| Various Epoxycytochalasans | MCF-7 | Human Breast Adenocarcinoma | >10 (for most) | [3] |
| Various Epoxycytochalasans | SMMC-7721 | Human Hepatocellular Carcinoma | >10 (for most) | [3] |
| Various Epoxycytochalasans | SW480 | Human Colon Adenocarcinoma | >10 (for most) | [3] |
| Note: IC₅₀ values can vary based on experimental conditions such as cell density and incubation time.[11] |
Table 2: In Vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | IC₅₀ (µM) | IC₅₀ (ng/mL) | Reference |
| D6 (chloroquine-sensitive) | ~0.0008 | 0.4 | [8] |
| W2 (chloroquine-resistant) | ~0.0008 | 0.4 | [8] |
| 3D7 | 0.00977 | 5.11 | [8] |
| Note: IC₅₀ values were converted from ng/mL to µM using a molecular weight of 523.63 g/mol .[8] |
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = IC₅₀ Cell Line / IC₅₀ P. falciparum) |
| D6/W2 | Vero | >11,375 |
| The high selectivity index indicates a favorable therapeutic window, suggesting the compound is significantly more toxic to the malaria parasite than to host cells.[8] |
Experimental Protocols
To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the effects of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[1][3]
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3] Incubate for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution like DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]
Protocol 2: Visualization of Actin Cytoskeleton Disruption
This protocol uses fluorescence microscopy to visualize changes in the actin cytoskeleton.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes to several hours).[4] Include a vehicle control.
-
Fixation: After incubation, carefully remove the treatment solution and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[4]
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[4]
-
Actin and Nuclear Staining: Wash cells three times with PBS. Incubate with a fluorescently-labeled phalloidin (B8060827) solution (e.g., conjugated with Alexa Fluor 488) for 20-30 minutes in the dark to stain F-actin.[4] Counterstain nuclei with DAPI for 5 minutes.[4]
-
Mounting and Imaging: Wash cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.[4] Visualize the stained cells using a fluorescence microscope with appropriate filters.[4]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[11]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Collect both adherent and floating cells.[11]
-
Washing: Wash cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solutions.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on DNA content.[1]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) and store overnight at -20°C.[11]
-
Staining: Wash the fixed cells with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[1]
Protocol 5: In Vitro Antiplasmodial Activity Assay ([³H]-hypoxanthine incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.[8]
-
Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.
-
Compound Application: Add serial dilutions of this compound to parasite cultures in a 96-well plate.
-
Radiolabeling: After 24 hours of incubation, add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvesting and Scintillation Counting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by analyzing the dose-response curve.
Conclusion
This compound is a potent bioactive fungal metabolite that exerts its biological effects primarily through the disruption of the actin cytoskeleton.[1][3] By binding to the barbed end of actin filaments, it inhibits polymerization, leading to a cascade of events including cell cycle arrest and apoptosis via the mitochondrial pathway.[1][3] Its efficacy varies across different cell lines, with notable cytotoxic activity against certain leukemia cell lines and potent antiplasmodial activity against Plasmodium falciparum.[3][8] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound as a powerful tool to investigate fundamental cellular processes and explore its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Unraveling the Cytotoxic Potential of 19,20-Epoxycytochalasin D in Oncology
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of 19,20-Epoxycytochalasin D, a fungal metabolite, on various cancer cell lines. We delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its anticancer activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of a Fungal Metabolite
This compound is a natural compound belonging to the cytochalasan family of mycotoxins, which are produced by various fungi, including those from the Nemania and Xylaria genera.[1][2] Like other members of its family, this compound's primary mode of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[1][2] This interference with crucial cellular processes makes it a compound of significant interest for its potential anti-cancer properties.[3]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and its analogs has been assessed across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | Potent Activity |
| BT-549 | Human Breast Ductal Carcinoma | This compound | Moderate |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | Moderate |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | This compound | >10 |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11 |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65 |
| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 (for most) |
| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) |
| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 (for most) |
| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 (for most) |
Note: "Potent Activity" and "Moderate" indicate that the compound showed significant or noticeable cytotoxic effects, though specific IC₅₀ values were not provided in the cited literature.[1][4] It is important to recognize that experimental conditions can vary between studies, potentially affecting absolute IC₅₀ values.[1]
Mechanism of Action: Disrupting the Cytoskeleton and Inducing Apoptosis
The primary mechanism underlying the cytotoxicity of this compound is the inhibition of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton.[1] This disruption acts as a cellular stress signal, triggering programmed cell death, or apoptosis.[1] The apoptotic cascade initiated by epoxycytochalasins appears to involve the intrinsic (mitochondrial) pathway and may also engage the endoplasmic reticulum (ER) stress pathway.[1]
References
Unveiling the Antiplasmodial Potential of 19,20-Epoxycytochalasin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial properties of 19,20-Epoxycytochalasin D, a fungal metabolite that has demonstrated significant potency against the malaria parasite, Plasmodium falciparum. This document collates quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for ongoing and future research in antimalarial drug discovery.
Introduction
This compound is a natural product belonging to the cytochalasan class of mycotoxins, isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[1][2][3] Like other cytochalasans, its biological activity stems from its ability to interact with the actin cytoskeleton, a fundamental component of eukaryotic cells.[1][4] This interference with crucial cellular processes underpins its potent antiplasmodial effects, making it a compound of interest for the development of novel antimalarial therapeutics.[1][5][6]
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target of this compound is the actin cytoskeleton.[1] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1][4] This disruption of actin dynamics has profound consequences for the parasite, interfering with essential processes such as cell division, motility, and the maintenance of cell shape.[4][7]
The disruption of the actin cytoskeleton is believed to trigger a cascade of signaling events that culminate in apoptosis (programmed cell death).[1] While the precise pathways for this compound are not fully elucidated, studies on the closely related cytochalasin D suggest a likely mechanism involving the activation of caspases, key enzymes in the apoptotic pathway.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Chemically induced phenotypes during the blood stage development of Plasmodium falciparum as indicators of the drug mode of action [frontiersin.org]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Phytotoxic Effects of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D, a fungal metabolite belonging to the diverse cytochalasan family, has demonstrated a range of biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1] Like its congeners, its primary mechanism of action involves the potent disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for cell division, shape, and motility.[1][2] This interference with core cellular processes triggers downstream signaling events that can lead to cell cycle arrest and programmed cell death.[1] While its effects on animal cell lines and parasites have been characterized to some extent, specific quantitative data on its phytotoxicity remains limited in the available scientific literature. This technical guide synthesizes the current knowledge on the phytotoxic effects of this compound and its close analogs. It provides a comprehensive overview of the mechanism of action, detailed experimental protocols for assessing phytotoxicity, and quantitative data from related compounds to serve as a valuable resource for researchers exploring its potential applications in agriculture and plant biology.
Quantitative Biological Activity Data
While this compound is confirmed to possess phytotoxic properties, specific dose-response data, such as IC₅₀ values for plant growth inhibition, are not extensively reported.[3] However, data from closely related cytochalasans provide significant insight into the potential potency and herbicidal activity of this compound class. For a comprehensive understanding, the available quantitative data for the phytotoxicity of cytochalasan analogs are presented alongside the known cytotoxic and antiplasmodial activities of this compound.
Table 1: Phytotoxic Activity of Cytochalasan Analogs
| Compound | Plant Species | Assay Type | IC₅₀ Value | Reference(s) |
| Cytochalasan Analog 8 (from Xylaria sp.) | Turnip (Brassica rapa) | Root Elongation | 1.57 ± 0.21 µM | [4] |
| Cytochalasin A | Ageratina adenophora | Photosystem II (PSII) O₂ Evolution | 58.5 µM | [2] |
| Cytochalasan Analog 3, 4, 7 (from Xylaria sp.) | Wheat (Triticum aestivum) | Shoot Elongation | Strong Inhibition (Comparable to Glyphosate) | [4] |
| Cytochalasan Analog 5, 7, 8 (from Xylaria sp.) | Wheat (Triticum aestivum) | Root Elongation | Strong Inhibition (Comparable to Glyphosate) | [4] |
| Chaetoglobosin A, C, O | Alfalfa (Medicago sativa) | Seedling Growth | Potent Inhibition | [5] |
| Cytochalasin B, F | Wheat & Tomato | Root Elongation | Effective Inhibition | [2] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC₅₀ Value (µM) | Reference(s) |
| P-388 | Murine Leukemia | 0.16 | [3] |
| MOLT-4 | Human Leukemia | 10.0 | [3] |
| HL-60 | Human Promyelocytic Leukemia | >10 | [1] |
| A549 | Human Lung Carcinoma | >10 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [1] |
| SW480 | Human Colon Adenocarcinoma | >10 | [1] |
Table 3: Antiplasmodial Activity of this compound
| Organism | Strain | IC₅₀ Value (nM) | Reference(s) |
| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 9.77 | [3] |
Mechanism of Action
The primary molecular target of this compound and other cytochalasans is the actin cytoskeleton.[1] In plants, the actin filament network is crucial for a multitude of processes, including cytoplasmic streaming, organelle transport, cell expansion, and cell division. Disruption of this network leads to potent phytotoxic effects.
Disruption of the Actin Cytoskeleton
This compound binds to the barbed (fast-growing) end of actin filaments, preventing the polymerization and addition of new actin monomers.[1] This action effectively caps (B75204) the filaments and leads to their net depolymerization, causing a collapse of the cellular actin network. This disruption directly inhibits critical cellular functions, leading to growth inhibition and cell death.
Inhibition of Photosynthesis
Studies on the related compound Cytochalasin A have revealed a more specific phytotoxic mechanism involving the direct inhibition of photosynthesis.[2] Cytochalasin A interrupts electron transfer in Photosystem II (PSII) at the acceptor side by targeting the QB binding site on the D1 protein.[2] This leads to damage to the PSII antenna structure and inactivation of reaction centers, ultimately halting photosynthesis and causing leaf lesions.[2] Given the structural similarities, it is plausible that this compound could exert similar effects.
Experimental Protocols
The following section provides detailed methodologies for assessing the phytotoxic effects of this compound. A general workflow for the initial discovery and isolation of such compounds is also presented.
General Workflow for Isolation and Bioactivity Screening
The discovery of novel phytotoxic compounds like this compound follows a systematic process beginning with the cultivation of the source fungus and ending with the characterization of pure, active metabolites.
Protocol: Plant Seedling Growth Inhibition Assay
This protocol is designed to determine the effect of this compound on the seed germination and early root and shoot elongation of model plants (e.g., lettuce, wheat, cress).
Materials:
-
Petri dishes (60 or 90 mm) with filter paper
-
Seeds of a sensitive indicator plant (e.g., Lactuca sativa, Triticum aestivum)
-
This compound stock solution in DMSO
-
Sterile deionized water
-
Growth chamber with controlled light and temperature
-
Ruler or digital caliper
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in sterile water from the DMSO stock. A typical concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and non-phytotoxic (e.g., <0.5%). A negative control (water only) should also be included.
-
Assay Setup: Place one sterile filter paper into each petri dish. Pipette a fixed volume (e.g., 2-4 mL, depending on dish size) of the respective test or control solution onto the filter paper to ensure saturation.
-
Seed Plating: Place a set number of seeds (e.g., 10-20) onto the moist filter paper in each dish, spacing them evenly.
-
Incubation: Seal the petri dishes with paraffin (B1166041) film to prevent evaporation and place them in a growth chamber. Incubate for 3 to 7 days under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
Data Collection: After the incubation period, record the germination rate (percentage of seeds germinated). Carefully measure the primary root length and shoot length for each seedling.
-
Data Analysis: Calculate the average root and shoot length for each treatment. Express the inhibition as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration causing 50% inhibition of growth) by plotting the inhibition percentage against the log of the compound concentration and fitting to a dose-response curve.
Protocol: In Vitro Cytotoxicity Assay (MTT)
This protocol is widely used to assess the general cytotoxic effects of a compound on cultured cell lines and can provide context for its broader biological activity.[6]
Materials:
-
96-well cell culture plates
-
Selected plant or animal cell line
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound is a potent bioactive metabolite with confirmed phytotoxic activity, primarily driven by its ability to disrupt the actin cytoskeleton. While quantitative phytotoxicity data for this specific molecule is not yet widely available, the significant herbicidal effects observed in closely related cytochalasans, some with potency exceeding commercial herbicides, underscore its potential in agricultural applications. The established mechanisms, including actin depolymerization and potential inhibition of photosynthesis, provide a solid foundation for future research. The protocols detailed in this guide offer a framework for systematically evaluating the phytotoxic profile of this compound and elucidating its precise mechanism of action in plants. Further investigation is warranted to quantify its efficacy against various plant species and to explore its potential as a lead compound for the development of novel bioherbicides.
References
A Comprehensive Technical Guide to Natural Products from Xylaria Species for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Xylaria, belonging to the family Xylariaceae, represents a prolific and largely untapped source of structurally diverse and biologically active secondary metabolites.[1][2] These fungi are widely distributed in various ecological niches, from decaying wood in terrestrial forests to endophytic relationships with plants.[3] The rich chemical diversity of Xylaria species has garnered significant attention in the fields of natural product chemistry and drug discovery, with compounds exhibiting a wide array of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][4] This in-depth technical guide provides a comprehensive overview of the natural products isolated from Xylaria species, with a focus on their chemical classification, biological activities, and the experimental methodologies employed in their discovery and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents from natural sources.
Major Classes of Bioactive Natural Products from Xylaria Species
The secondary metabolites produced by Xylaria species can be broadly categorized into several major chemical classes. A 2024 review highlighted the isolation of 445 new compounds from Xylaria between 1994 and January 2024, encompassing terpenoids, nitrogen-containing compounds, polyketides, and lactones.[1] Of these, 177 compounds have demonstrated significant biological activities.[1]
Terpenoids
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. From 1994 to early 2024, 133 new terpenoids were identified from Xylaria species.[1] These include sesquiterpenoids, diterpenoids, and triterpenoids, many of which exhibit potent biological effects. For instance, several eudesmanolide sesquiterpenes isolated from Xylaria ianthinovelutina have shown cytotoxic activity against various cancer cell lines with IC50 values ranging from 0.78 to 19.15 µg/mL.[2]
Nitrogen-Containing Compounds
This class includes the well-known cytochalasans and other alkaloids. A total of 112 new nitrogen-containing compounds have been discovered in Xylaria species in the last three decades.[2] Cytochalasans, a prominent subgroup, are known for their ability to bind to actin filaments and affect cell motility and division. Xylarichalasin A, produced by an endophytic Xylaria cf. curta, demonstrated strong cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (SMMC-7721) cells, with IC50 values of 6.3 µM and 8.6 µM, respectively.[2]
Polyketides
Polyketides are a diverse group of secondary metabolites synthesized through the polymerization of acetyl and propionyl subunits. Seventy new polyketides have been isolated from Xylaria species recently.[1] These compounds exhibit a range of bioactivities. For example, lasobutones A–B, isolated from an endophytic Xylaria sp., showed inhibitory activity against nitric oxide (NO) production in LPS-induced RAW264.7 macrophages.[1]
Lactones
Lactones are cyclic esters that are prevalent among fungal secondary metabolites. Seventy-six new lactones have been reported from Xylaria species.[1] Multiplolides A and B, two 10-membered lactones from Xylaria multiplex, displayed potent antifungal activity against Candida albicans with IC50 values of 7 and 2 μg/mL, respectively.[1]
Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity data for a selection of natural products isolated from various Xylaria species.
Table 1: Cytotoxic Activity of Natural Products from Xylaria Species
| Compound Class | Compound Name | Xylaria Species | Target Cell Line(s) | IC50 Value(s) | Reference(s) |
| Terpenoid | Eudesmanolides (unspecified) | X. ianthinovelutina | NCI-H187, KB, MCF-7 | 0.78 - 19.15 µg/mL | [2] |
| Terpenoid | Xylarenones A, B, and Xylarenic acid | Xylaria sp. (NCY2) | HepG2 | 8.7, 23.8, 2.63 µg/mL | [1] |
| Terpenoid | Xylarenones A, B, and Xylarenic acid | Xylaria sp. (NCY2) | HeLa | 27.8, 21.1, 19.9 µg/mL | [1] |
| Nitrogen-Containing | Xylarichalasin A | Xylaria cf. curta | MCF-7, SMMC-7721 | 6.3 µM, 8.6 µM | [2] |
| Nitrogen-Containing | Xylarialoid A | X. arbuscula | A549, HepG2 | 14.6 µM, 15.3 µM | [1] |
| Nitrogen-Containing | Cytochalasins (unspecified) | X. curta | HL-60 | 13.31, 37.16, 25.83 µM | [1] |
| Nitrogen-Containing | Cytochalasin (unspecified) | X. curta | MCF-7 | 26.64 µM | [1] |
| Nitrogen-Containing | Xylastriasan A | X. striata | HepG2, B16, A549 | 93.61, 85.61, 91.58 µM | [1] |
| Polyketide | (3R)-6-methoxy-5-methoxycarbonylmellein | X. feejeensis | HCT116, HT29 | 92.93, 96.42 µg/mL | [1] |
| Polyketide | (3S,2′R,6′R)-asperentin-8-O-methylether | X. feejeensis | HCT116, HT29, HeLa | 45.09, 67.60, 92.93 µg/mL | [1] |
| Various | Crude Extracts | Various Xylaria spp. | A549, MCF7 | 18.8 - 92.0 µg/mL | [2] |
Table 2: Antimicrobial Activity of Natural Products from Xylaria Species
| Compound Class | Compound Name | Xylaria Species | Target Organism(s) | MIC Value(s) | Reference(s) |
| Terpenoid | Acanthoic acid & 3β,7β-dihydroxyacanthoic acid | Xylaria sp. (EJCP07) | Bacillus subtilis, Escherichia coli, Salmonella typhimurium | 31.25 - 62.5 µg/mL | [1] |
| Terpenoid | Guaiane sesquiterpenes (unspecified) | Xylaria sp. (YM311647) | Pyricularia oryzae, Hormodendrum compactum, Candida albicans, Aspergillus niger | 32 - 256 µg/mL | [1] |
| Terpenoid | Xylarioxides A-D | Xylaria sp. YM 311647 | Curvularia lunata, Botrytis cinerea, Alternaria alternata | 8 - 16 µg/mL | [1] |
| Terpenoid | Xylareremophil | Xylaria sp. GDG-102 | Micrococcus luteus, Proteus vulgaris | 25 µg/mL | [2] |
| Diterpenoid | Xylabisboeins A & B | Xylaria sp. SNB-GTC2501 | Bacillus subtilis, Staphylococcus aureus | 2 µg/mL, 4 µg/mL | [5] |
| Nitrogen-Containing | Xylarchalasin B | Xylaria sp. GDGJ-77B | Bacillus subtilis, Escherichia coli | 25 µg/mL, 12.5 µg/mL | [6] |
| Nitrogen-Containing | Alkaloid (unspecified) | Xylaria sp. | Bacillus anthracis, B. megaterium, B. subtilis, S. aureus, E. coli, Shigella dysenteriae, Salmonella paratyphi | 12.5 - 50 µg/mL | [1] |
| Nitrogen-Containing | (±)-xylaridine A | X. longipes | Pseudomonas aeruginosa | 128 µg/mL | [1] |
| Nitrogen-Containing | 7-amino-4-methylcoumarin | Xylaria sp. YX-28 | Various bacteria and fungi | 4 - 40 µg/mL | [7] |
| Lactone | Multiplolides A & B | X. multiplex | Candida albicans | 7 µg/mL, 2 µg/mL | [1] |
| Lactone | Xyolide | X. feejeensis | Pythium ultimum | 425 µM | [1] |
| Polyketide | Xylariaopyrones E-G | Xylaria sp. (HM-1) | E. coli, S. aureus, P. aeruginosa | 25.4 - 64.5 µg/mL | [1] |
| Various | Crude Extracts | Xylaria sp. R005 | Multidrug-resistant S. aureus & P. aeruginosa | 120 - 625 µg/mL | [8] |
| Various | Crude Extract | Xylaria sp. RG-2 | E. coli, S. aureus, S. pyogenes | 12.5 - 25 µg/mL | [9] |
Table 3: Anti-inflammatory Activity of Natural Products from Xylaria Species
| Compound Class | Compound Name | Xylaria Species | Assay | IC50 Value(s) | Reference(s) |
| Nitrogen-Containing | Xylarialoid A | X. arbuscula | LPS-induced NO production in RAW 264.7 cells | 6.6 µM | [1] |
| Polyketide | Lasobutone B | Xylaria sp. | LPS-induced NO production in RAW 264.7 cells | 42.5 µM | [1] |
| Polyketide | 6-ethyl-7,8-dihydroxy-4H-chromen-4-one | Xylaria sp. SWUF09-62 | LPS-induced NO production in RAW 264.7 cells | 1.57 ± 0.25 µg/mL | [10] |
| Polyketide | (3S)-3,4-dihydro-5,7,8-trihydroxy-3-methylisocoumarin | Xylaria sp. SWUF09-62 | LPS-induced NO production in RAW 264.7 cells | 3.02 ± 0.27 µg/mL | [10] |
Table 4: Enzyme-Inhibitory Activity of Natural Products from Xylaria Species
| Compound Class | Compound Name | Xylaria Species | Target Enzyme | IC50 Value(s) / Inhibition | Reference(s) |
| Terpenoid | Polymorphine B | X. polymorpha | Acetylcholinesterase (AChE) | 34.3% inhibition at 50 µg/mL | [2] |
| Terpenoid | Polymorphine B | X. polymorpha | α-glucosidase | 543.8 µM | [2] |
| Polyketide | Xylariaopyrone I | Xylaria sp. (HM-1) | Monoamine oxidase B | 15.6 µM | [1] |
| Polyketide | (R)-(-)-5-methoxycarbonylmellein | X. feejeensis | α-glucosidase | 46.54 ± 8.08 µM | [11][12] |
| Lactone | 3S,4R-(+)-4-hydroxymellein | X. feejeensis | Saccharomyces cerevisiae α-glucosidase | 441 ± 23 µM | [13] |
Experimental Protocols
Fungal Culture and Fermentation
Xylaria species can be cultured on various solid and liquid media to induce the production of secondary metabolites. The choice of medium can significantly influence the metabolic profile.
-
Solid-State Fermentation: A common method involves using rice medium. The fungus is typically cultured on autoclaved rice in flasks for several weeks at room temperature. This method led to the isolation of a series of 19,20-epoxidated cytochalasins from Xylaria karyophthora.[5]
-
Liquid Fermentation (Submerged Culture): Xylaria species are grown in liquid media such as Potato Dextrose Broth (PDB) or Yeast Malt (YM) broth in shake flasks. This allows for larger scale production and easier extraction of secreted metabolites.
Extraction and Isolation of Natural Products
The following is a general workflow for the extraction and isolation of bioactive compounds from Xylaria cultures.
-
Extraction: The fungal culture (mycelium and/or broth) is typically extracted with organic solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH).
-
Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) over silica (B1680970) gel, often with a gradient of solvents such as petroleum ether-EtOAc.
-
Purification: The resulting fractions are further purified using a combination of chromatographic techniques:
-
Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) with C18 columns is a key step for final purification. A typical mobile phase is a gradient of methanol or acetonitrile (B52724) in water.[5][14]
-
Structure Elucidation
The chemical structures of isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton and relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about functional groups and chromophores.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[14]
-
Chiroptical Methods: Electronic Circular Dichroism (ECD) spectroscopy is used to determine the absolute configuration of chiral molecules by comparing experimental and calculated spectra.[14]
Biological Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The absorbance of the dissolved formazan is proportional to the number of living cells.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is measured spectrophotometrically.
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
-
Agar (B569324) Diffusion Method (Disk Diffusion): A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disc into the agar. The diameter of the zone of growth inhibition around the disc is measured after incubation.
-
Griess Assay: This assay is used to measure the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The assay measures nitrite, a stable product of NO oxidation. The reduction of NO production in the presence of the test compound indicates its anti-inflammatory potential.
Signaling Pathways and Mechanisms of Action
While research into the specific molecular targets of many Xylaria natural products is ongoing, some studies have begun to elucidate their mechanisms of action, particularly in the context of apoptosis.
Apoptosis Induction
Several compounds from Xylaria have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a key target. Extracts from Xylaria nigripes have been shown to protect neuronal cells from apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax and the executioner caspase, caspase-3.[13]
Visualizations
Conclusion
Xylaria species represent a rich and promising source of novel, bioactive natural products with significant potential for drug discovery and development. The chemical diversity of their secondary metabolites, coupled with a broad spectrum of biological activities, underscores the importance of continued research in this area. This technical guide has provided a comprehensive overview of the major compound classes, their associated bioactivities with quantitative data, and the key experimental protocols for their study. The provided visualizations of workflows and signaling pathways aim to facilitate a deeper understanding of the processes involved. For researchers and professionals in the pharmaceutical sciences, the exploration of Xylaria offers exciting opportunities to uncover new therapeutic leads to address pressing medical needs.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of wild Xylaria sp. strain R005 (Ascomycetes) against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oamjms.eu [oamjms.eu]
- 10. Anti-inflammatory and cytotoxic agents from Xylaria sp. SWUF09-62 fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Biosynthesis-of-Cytochalasans
For-Researchers,-Scientists,-and-Drug-Development-Professionals
1.-Introduction
Cytochalasans are a large and structurally diverse family of fungal secondary metabolites renowned for their potent biological activities, most notably their ability to interfere with actin polymerization.[1][2] This property has made them invaluable tools in cell biology research and has spurred interest in their therapeutic potential as anticancer, antiviral, and anti-inflammatory agents.[3][4] Structurally, cytochalasans are characterized by a highly substituted perhydro-isoindolone core fused to a macrocyclic ring.[1][5] This complex architecture originates from a sophisticated biosynthetic pathway involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line.[4][6] Understanding this pathway is crucial for harnessing the full potential of these molecules through biosynthetic engineering and the development of novel derivatives. This guide provides an in-depth technical overview of the cytochalasan biosynthetic pathway, detailing the core enzymatic machinery, key transformations, and experimental methodologies used to elucidate these processes.
2.-Core-Biosynthetic-Machinery
The backbone of cytochalasan biosynthesis is constructed by a large, multifunctional PKS-NRPS hybrid enzyme.[6][7] This enzymatic assembly line integrates building blocks from both polyketide and amino acid metabolism to generate the characteristic cytochalasan scaffold.[4][6] The biosynthesis is encoded by a biosynthetic gene cluster (BGC) which, in addition to the core PKS-NRPS, contains genes for tailoring enzymes that modify the scaffold to produce the vast diversity of known cytochalasans.[6][8]
-
Polyketide-Synthase-(PKS): The PKS portion is a Type I iterative PKS, responsible for assembling an octa- or nonaketide chain from acetate (B1210297) and methionine-derived units.[3] It contains domains for chain initiation, elongation, and modification.
-
Non-Ribosomal-Peptide-Synthetase-(NRPS): The NRPS module selects and activates a specific amino acid (e.g., phenylalanine, tryptophan, or leucine) and condenses it with the completed polyketide chain.[1][3]
-
Accessory-and-Tailoring-Enzymes: The BGCs also encode for a suite of additional enzymes, including trans-acting enoyl reductases, oxidoreductases, cytochrome P450 monooxygenases, and sometimes Diels-Alderases, which are crucial for cyclization and the final oxidative modifications.[3][6]
3.-The-Biosynthetic-Pathway:-Key-Steps
The biosynthesis of cytochalasans can be dissected into four major stages: initiation and elongation, amino acid incorporation and release, macrocyclization, and post-scaffold modifications.
3.1-Polyketide-Chain-Assembly
The process begins with the PKS module iteratively condensing malonyl-CoA extender units to a starter unit, typically acetyl-CoA. The growing polyketide chain is covalently tethered to an acyl carrier protein (ACP) domain within the PKS. During this elongation, ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS, or a trans-acting ER, dictate the reduction state at specific positions of the chain, leading to a highly reduced polyketide backbone.[3][9]
3.2-Amino-Acid-Incorporation-and-Reductive-Release
Once the polyketide chain reaches its full length, it is transferred from the PKS module to the adjacent NRPS module.[3] The NRPS adenylation (A) domain selects and activates a specific L-amino acid as an aminoacyl-AMP intermediate, which is then loaded onto a thiolation (T) domain. A condensation (C) domain catalyzes the formation of an amide bond between the polyketide chain and the amino acid.[3][4] The final step on the hybrid enzyme is a reductive release of the polyketide-amino acid conjugate, catalyzed by a C-terminal reductase (R) domain, to yield a reactive aldehyde intermediate.[3][10]
3.3-Macrocyclization-and-Isoindolone-Formation
The aldehyde intermediate undergoes a spontaneous intramolecular Knoevenagel condensation, followed by a crucial intramolecular [4+2] Diels-Alder cycloaddition.[4][11] This cascade reaction forms the characteristic tricyclic perhydroisoindolone core of the cytochalasan scaffold.[4] This step is a key branching point in the pathway, establishing the core stereochemistry of the molecule.[3]
3.4-Post-PKS/NRPS-Tailoring-Modifications
Following the formation of the core structure, a variety of tailoring enzymes modify the scaffold to generate the observed chemical diversity.[1] These modifications are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases encoded within the BGC.[3][6] Common modifications include hydroxylations, epoxidations, and rearrangements, leading to the vast array of naturally occurring cytochalasans. For instance, a Baeyer-Villiger Monooxygenase (BVMO) is responsible for oxygen insertions in the biosynthesis of cytochalasin E.[6][12]
4.-Visualizing-the-Core-Pathway-and-Gene-Cluster
Diagrams created using Graphviz provide a clear visual representation of the biosynthetic logic and the genetic organization.
Caption: Core biosynthetic pathway of cytochalasans.
Caption: Organization of a typical cytochalasan BGC.
5.-Quantitative-Data-Summary
Quantitative analysis of cytochalasan biosynthesis often involves measuring product titers under different conditions or after genetic manipulation.
| Strain / Condition | Target Cytochalasan | Titer (mg/L) | Fold Increase | Reference |
| Aspergillus clavatus Wild Type | Cytochalasin E | 25 | - | [5][12] |
| Aspergillus clavatus ccsR Overexpression | Cytochalasin E | 175 | 7.0 | [5][12] |
| Chaetomium globosum Wild Type | Chaetoglobosin A | 52 | - | [13] |
| Chaetomium globosum CgcheR Overexpression | Chaetoglobosin A | 260 | 5.0 | [13] |
| Chaetomium globosum ΔCgpks11 Mutant | Chaetoglobosin A | ~135 | 1.6 | [9] |
Table 1: Examples of engineered cytochalasan production.
6.-Experimental-Protocols
Elucidating the function of genes within a BGC is fundamental to understanding the biosynthetic pathway. Gene knockout and regulator overexpression are two key experimental approaches.
6.1-Protocol:-Gene-Knockout-via-CRISPR-Cas9
This protocol describes a general workflow for deleting a target gene (e.g., a putative tailoring enzyme) in a cytochalasan-producing fungus to assess its function.
-
gRNA-Design-and-Vector-Construction:
-
Identify 20-bp protospacer sequences with an adjacent Protospacer Adjacent Motif (PAM) in the target gene's exon.
-
Synthesize oligonucleotides for the selected gRNA and clone them into a Cas9 expression vector containing a selectable marker (e.g., hygromycin resistance).
-
-
Fungal-Protoplast-Transformation:
-
Grow the fungal strain in liquid medium and harvest the mycelia.
-
Digest the mycelial cell walls using an enzyme cocktail (e.g., lysing enzyme, driselase) to generate protoplasts.
-
Transform the protoplasts with the Cas9/gRNA vector using a PEG-CaCl2 mediated method.
-
-
Mutant-Screening-and-Verification:
-
Plate the transformed protoplasts on a selective regeneration medium.
-
Isolate genomic DNA from resistant colonies.
-
Use PCR with primers flanking the target gene to screen for deletions.
-
Confirm the deletion and absence of the wild-type allele by Sanger sequencing of the PCR product.
-
-
Metabolite-Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain under producing conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC and LC-MS to compare the metabolite profiles. A missing peak in the mutant's chromatogram corresponding to a specific cytochalasan derivative indicates the function of the deleted gene.[12]
-
Caption: Experimental workflow for gene function analysis.
6.2-Protocol:-Overexpression-of-a-Regulatory-Gene
This protocol outlines the steps to overexpress a pathway-specific transcription factor (e.g., ccsR) to increase cytochalasan production.
-
Vector-Construction:
-
Amplify the full-length regulatory gene from the fungal genomic DNA.
-
Clone the gene into an overexpression vector under the control of a strong constitutive promoter (e.g., gpdA).
-
The vector should also contain a selectable marker.
-
-
Fungal-Transformation:
-
Follow the same protoplast transformation procedure as described in Protocol 6.1.
-
-
Verification-of-Overexpression:
-
Isolate total RNA from the transformants and the wild-type strain.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the increased transcript levels of the regulatory gene.
-
-
Production-Analysis:
7.-Conclusion
The biosynthesis of cytochalasans is a remarkable example of programmed chemical synthesis by hybrid PKS-NRPS enzymes. The pathway is characterized by the assembly of a polyketide-amino acid backbone, a key reductive release, and a spontaneous Diels-Alder cyclization, followed by extensive enzymatic tailoring. Elucidating this pathway through genetic and biochemical experiments not only deepens our understanding of fungal secondary metabolism but also provides the tools necessary for targeted pathway engineering. By manipulating the core enzymes and regulatory elements, it is possible to increase the production of valuable cytochalasans and generate novel derivatives with potentially improved therapeutic properties, offering exciting opportunities for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthesis of cytochalasans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00076E [pubs.rsc.org]
- 7. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The chemistry and biology of cytochalasans. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 19,20-Epoxycytochalasin D-Mediated Apoptotic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
19,20-Epoxycytochalasin D, a member of the cytochalasan family of fungal metabolites, is a potent bioactive compound that modulates fundamental cellular processes.[1] Its primary mechanism of action involves the disruption of the actin cytoskeleton, which subsequently triggers a cascade of signaling events culminating in programmed cell death, or apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways involved in this compound-induced apoptosis, with a focus on the molecular mechanisms, quantitative data from relevant studies, and detailed experimental protocols. This document is intended to serve as a resource for researchers investigating the therapeutic potential and cellular effects of this class of compounds.
Introduction
This compound is a natural product isolated from fungal species such as Nemania sp. and Xylaria cf. curta.[1][3] Like other cytochalasans, it is characterized by a perhydro-isoindolone moiety fused to a macrocyclic ring.[1] The principal molecular target of this class of compounds is the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1] By interfering with actin polymerization, this compound induces cell cycle arrest and apoptosis, making it a subject of interest for its potential cytotoxic and anti-cancer properties.[1][2]
Mechanism of Action: From Cytoskeletal Disruption to Apoptosis
The induction of apoptosis by this compound is a multi-step process initiated by its direct interaction with actin filaments.
Disruption of the Actin Cytoskeleton
This compound binds to the barbed (fast-growing) end of actin filaments, a mechanism shared with the well-studied analog Cytochalasin D.[2] This binding inhibits the polymerization and elongation of actin, leading to a net depolymerization and disruption of the actin stress fibers.[1][2][3] This profound alteration of the cytoskeleton serves as a primary stress signal that initiates downstream apoptotic pathways.
The Actin Cytoskeleton as an Apoptotic Sensor
Emerging evidence suggests that the actin cytoskeleton is not merely a passive component but acts as a sensor and mediator of apoptosis.[4][5][6] Under normal conditions, pro-apoptotic BH3-only proteins, such as Bcl-2-modifying factor (Bmf), are sequestered to cytoskeletal structures.[2][7] For instance, Bmf is associated with the myosin V motor complex on actin filaments.[2] Upon significant actin disruption, as caused by this compound, these pro-apoptotic proteins are unleashed.[2][7] The released Bmf can then translocate to the mitochondria to initiate the intrinsic apoptotic pathway.[2][7]
The Intrinsic (Mitochondrial) Signaling Pathway of Apoptosis
The apoptotic cascade triggered by this compound predominantly proceeds through the intrinsic, or mitochondrial, pathway.[2][3] This pathway is regulated by the Bcl-2 family of proteins and a cascade of cysteine proteases known as caspases.
Regulation by the Bcl-2 Family
The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak, Bim, Bmf) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] The balance between these opposing factions determines the cell's fate. Upon actin disruption, the released Bmf translocates to the mitochondria where it can bind to and inhibit anti-apoptotic Bcl-2 proteins.[2] This action liberates the pro-apoptotic effector proteins Bax and Bak, which can then oligomerize and form pores in the outer mitochondrial membrane.[9]
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release
The formation of Bax/Bak pores in the mitochondrial membrane leads to Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[3][6]
Caspase Activation Cascade
Once in the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which oligomerizes to form the apoptosome. The apoptosome then recruits and activates the initiator caspase, Caspase-9.[6] Activated Caspase-9 proceeds to cleave and activate the executioner caspases, primarily Caspase-3 and Caspase-7.[3][6] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis such as DNA fragmentation and cell shrinkage.[3]
Quantitative Data Summary
The cytotoxic activity of this compound and its close analog, 19,20-Epoxycytochalasin C, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | P-388 | Murine Leukemia | 0.16 | [10] |
| MOLT-4 | Human Leukemia | 10.0 | [10] | |
| BT-549 | Breast Ductal Carcinoma | Moderate Activity | [3] | |
| LLC-PK1 | Kidney Epithelial | Moderate Activity | [3] | |
| 19,20-Epoxycytochalasin C | HT-29 | Human Colorectal Adenocarcinoma | 0.65 | [11][12] |
| HL-60 | Human Promyelocytic Leukemia | 1.11 | [13] | |
| A549 | Human Lung Carcinoma | >10 | [13] | |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [13] |
Note: Specific IC50 values were not reported in the cited literature, but the activity was described as moderate.
Detailed Experimental Protocols
Reproducible research requires detailed methodologies. This section outlines key protocols for assessing the effects of this compound.
General Experimental Workflow
A typical workflow for investigating the cellular effects of this compound involves a series of assays to determine cytotoxicity, induction of apoptosis, and the underlying molecular changes.
References
- 1. benchchem.com [benchchem.com]
- 2. Bmf: a proapoptotic BH3-only protein regulated by interaction with the myosin V actin motor complex, activated by anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The actin cytoskeleton as a sensor and mediator of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 8. Chemical modulation of cytosolic BAX homodimer potentiates BAX activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Displacement of Bim by Bmf and Puma rather than increase in Bim level mediates paclitaxel-induced apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 19,20-Epoxycytochalasin D in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These natural products are recognized for their potent effects on the actin cytoskeleton, a fundamental component of eukaryotic cells that governs cell shape, motility, and division.[1][2] The unique biological activity of this compound makes it a valuable tool in cell biology research for dissecting complex cellular processes and a potential lead compound in the development of novel therapeutics, particularly in cancer and anti-parasitic research.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
The primary mechanism of action for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton.[2][4] It binds to the barbed, fast-growing end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[2] This disruption of actin dynamics triggers a cascade of cellular events, often culminating in programmed cell death (apoptosis), making it a compound of significant interest for its potential anti-cancer properties.[4]
Data Presentation
The cytotoxic effects of this compound and its analogs have been assessed across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: Comparative Cytotoxicity of this compound and Analogs against Various Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| P-388 | Murine Leukemia | This compound | Potent Activity (IC₅₀ not specified)[5] |
| BT-549 | Human Breast Ductal Carcinoma | This compound | 7.84[3] |
| LLC-PK1 | Porcine Kidney Epithelial | This compound | 8.4[3] |
| MOLT-4 | Human T-cell Leukemia | This compound | >10[4] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[4][5] |
| HT-29 | Human Colorectal Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[4][5] |
| A549 | Human Lung Carcinoma | Various Epoxycytochalasans | >10 (for most)[4] |
| MCF-7 | Human Breast Adenocarcinoma | Various Epoxycytochalasans | >10 (for most)[4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | Various Epoxycytochalasans | >10 (for most)[4] |
| SW480 | Human Colon Adenocarcinoma | Various Epoxycytochalasans | >10 (for most)[4] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.[1]
Signaling Pathways
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis following the disruption of the actin cytoskeleton. This process is thought to involve the intrinsic (mitochondrial) pathway. The disruption of the actin cytoskeleton can also modulate the activity of Rho family GTPases and activate stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can, in turn, trigger apoptosis.[2]
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Protocols
To facilitate reproducible research, this section outlines detailed methodologies for key experiments used to assess the effects of this compound.
Caption: General experimental workflow for assessing compound effects.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)[6]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium.[1] The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.[1]
Caspase-3/7 Activity Assay (Luminescent Protocol)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using a white-walled 96-well plate.
-
Incubation: Incubate for the desired treatment duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
Materials:
-
Cells of interest
-
6-well plates or larger culture flasks
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Seed cells in larger format vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Lysis: Harvest cells and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[4]
Conclusion
This compound is a potent bioactive fungal metabolite that exerts its cytotoxic effects across various cell lines, primarily through the disruption of the actin cytoskeleton and subsequent induction of apoptosis via the mitochondrial pathway.[4] Its efficacy varies depending on the cell line, with notable activity against certain types of leukemia.[4] While it shares a common mechanism with other cytochalasins, subtle structural variations among analogs like 19,20-Epoxycytochalasin C lead to differences in potency and cellular specificity.[4] The protocols and data presented here serve as a guide for the effective application of this compound in various experimental settings.[1]
References
Application Notes and Protocols for 19,20-Epoxycytochalasin D In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of natural products.[1] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component in eukaryotic cells for maintaining cell shape, motility, and division.[2][3] The unique biological activity of this compound makes it a valuable tool in cell biology research, particularly for studying cytoskeletal dynamics, cancer cell proliferation, apoptosis, and cell cycle regulation.[2] It has demonstrated cytotoxic effects against various cancer cell lines and also exhibits antiplasmodial and phytotoxic activities.[1]
The primary mechanism of action of this compound involves the disruption of the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This disruption triggers downstream signaling cascades that can lead to cell cycle arrest and programmed cell death (apoptosis).[1][4]
Data Presentation
Cytotoxic Activity of this compound and Related Compounds
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and its close analog, 19,20-Epoxycytochalasin C, against various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population and are a key measure of cytotoxic potency.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |
| BT-549 | Breast Ductal Carcinoma | This compound | 7.84[5] |
| LLC-PK1 | Kidney Epithelial | This compound | 8.4[5] |
| P-388 | Murine Leukemia | This compound | Potent Activity (IC₅₀ not specified)[6] |
| HL-60 | Human Promyelocytic Leukemia | 19,20-Epoxycytochalasin C | 1.11[7] |
| HT-29 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | 0.65[8][9] |
Note: IC₅₀ values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used. It is recommended to perform a dose-response curve for your specific cell line and assay conditions.
Signaling Pathways
The primary mechanism of this compound's cytotoxicity is the induction of apoptosis following the disruption of the actin cytoskeleton. This process is believed to be mediated primarily through the intrinsic (mitochondrial) pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological effects of this compound.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker).
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[2]
-
Washing: Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content. A related compound, 19,20-epoxycytochalasin C, has been shown to induce S-phase cell cycle arrest.[8][9]
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[2]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[2]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[2]
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay directly measures the effect of this compound on the polymerization of actin monomers into filaments.
Materials:
-
This compound
-
Pyrene-labeled G-actin
-
Polymerization-inducing buffer
-
Fluorometer
Procedure:
-
Actin Preparation: Prepare pyrene-labeled G-actin according to standard protocols.[3]
-
Initiation of Polymerization: In a fluorometer cuvette, initiate actin polymerization by adding a polymerization-inducing buffer to the pyrene-labeled G-actin solution.[1]
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.[1]
-
Fluorescence Measurement: Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer. An increase in fluorescence corresponds to actin polymerization.[1][3] The inhibitory effect of this compound will be observed as a decrease in the rate and extent of fluorescence increase compared to the control.
Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 19,20-Epoxycytochalasin D in Actin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1][2] These compounds are potent cell-permeable inhibitors of actin polymerization and are widely utilized as invaluable tools in cell biology to investigate the dynamics of the actin cytoskeleton.[1] The actin cytoskeleton is a fundamental component of eukaryotic cells, playing a critical role in maintaining cell shape, motility, division, and intracellular transport.[1][2] Disruption of actin dynamics by compounds like this compound can induce various cellular responses, including cell cycle arrest and apoptosis, making it a compound of interest for cancer research and drug development.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in actin polymerization assays, intended to guide researchers in accurately quantifying its effects and understanding its mechanism of action.
Mechanism of Action
This compound exerts its biological effects primarily through its high-affinity binding to the barbed (fast-growing) end of filamentous actin (F-actin).[2][3] This interaction physically blocks the addition of new actin monomers to the growing filament, thereby inhibiting actin polymerization.[3] While the primary effect is the inhibition of elongation, some evidence suggests that certain cytochalasins can also induce the depolymerization of existing actin filaments.[1] The net result is a disruption of the dynamic equilibrium between G-actin monomers and F-actin polymers, leading to significant alterations in cellular morphology and function.[1]
Data Presentation: Quantitative Analysis
It is important to distinguish in vitro actin polymerization inhibition from cellular cytotoxicity. While related, the IC50 values for cytotoxicity in various cell lines reflect a multitude of downstream cellular consequences of actin disruption and are not a direct measure of the compound's interaction with actin.
| Compound | Assay Type | Parameter | Value | Reference(s) |
| Cytochalasin D | In Vitro Actin Depolymerization Assay | K1/2 for inhibition | 4.1 nM | [4] |
| This compound | Cytotoxicity Assay (BT-549 cells) | IC50 | 7.84 µM | [5] |
| This compound | Cytotoxicity Assay (LLC-PK11 cells) | IC50 | 8.4 µM | [5] |
| 19,20-Epoxycytochalasin C | Cytotoxicity Assay (HL-60 cells) | IC50 | 1.11 µM | [6] |
Note: The provided cytotoxicity data for this compound and C are for cellular viability and not direct measures of actin polymerization inhibition. The K1/2 value for Cytochalasin D in an in vitro assay is a more direct indicator of potency against actin.
Experimental Protocols
Protocol 1: In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin
This fluorescence-based assay is the gold standard for quantitatively measuring the effect of compounds on actin polymerization in real-time. The principle relies on the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into the hydrophobic environment of an F-actin filament.
Materials:
-
Monomeric (G-)actin (unlabeled)
-
Pyrene-labeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)[7]
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)[3]
-
This compound
-
DMSO (for dissolving the compound)
-
96-well black microplate, non-binding surface
-
Fluorescence plate reader with excitation at ~365 nm and emission at ~407 nm[7][8]
Procedure:
-
Preparation of G-actin Solution:
-
Reconstitute unlabeled and pyrene-labeled G-actin in G-buffer on ice.
-
Prepare a working stock of G-actin by mixing unlabeled and pyrene-labeled actin to achieve a final pyrene-labeled proportion of 5-10%.[3][9] The final actin concentration for the assay is typically in the range of 2-4 µM.[9][10]
-
Incubate the G-actin solution on ice for at least 1 hour to ensure complete depolymerization.[11]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in G-buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid artifacts.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the desired volume of G-buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the G-actin solution to all wells.
-
-
Initiation of Polymerization and Data Acquisition:
-
Initiate actin polymerization by adding 1/10th of the final volume of 10x Polymerization Buffer to each well.[3]
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 15-30 seconds) for 30-60 minutes at room temperature.[8][12]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
The rate of actin polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
Determine the IC50 value by plotting the polymerization rate against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Visualization of Actin Cytoskeleton by Fluorescence Microscopy
This protocol allows for the qualitative assessment of the effects of this compound on the actin cytoskeleton in cultured cells.
Materials:
-
Adherent cells (e.g., HeLa, U2OS, fibroblasts)
-
Cell culture medium
-
Glass coverslips
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.[1]
-
Prepare working solutions of this compound in cell culture medium from a DMSO stock. A typical concentration range to observe effects on the actin cytoskeleton is 1-10 µM.[1]
-
Treat the cells with different concentrations of this compound or a vehicle control (DMSO) for a desired period (e.g., 30 minutes to 4 hours).[1]
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's recommendation).
-
Incubate the coverslips with the phalloidin solution for 20-30 minutes at room temperature, protected from light.[1]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.
-
Capture images for analysis and comparison between treated and control cells.
-
Mandatory Visualizations
Caption: Mechanism of this compound on actin polymerization.
Caption: Experimental workflow for the in vitro actin polymerization assay.
Caption: Downstream signaling pathways affected by actin disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 8. Actin polymerisation assay [wwwuser.gwdguser.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 12. abcam.com [abcam.com]
Unveiling the Cytotoxic Effects of 19,20-Epoxycytochalasin D: An Application Note and Protocol for MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the cytotoxicity of 19,20-Epoxycytochalasin D, a fungal metabolite known for its profound effects on the actin cytoskeleton, using the MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay serves as a robust and reliable method for quantifying the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
This compound, like other members of the cytochalasan family, primarily functions by disrupting the actin cytoskeleton.[1][5] This interference with a critical cellular component can trigger a cascade of events, often culminating in programmed cell death, or apoptosis, making it a compound of significant interest in cancer research.[1][2] The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with its efficacy varying depending on the specific cell type.[1][6][7]
Mechanism of Action: A Cascade to Cell Death
The primary mechanism of cytotoxicity for this compound is the inhibition of actin polymerization.[1] By binding to the barbed end of actin filaments, it prevents the addition of new actin monomers, leading to the depolymerization of this crucial cytoskeletal component.[1][2] This disruption acts as a cellular stress signal, initiating apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] This pathway involves the activation of a cascade of caspases, which are cysteine proteases that execute the final stages of apoptosis.[1][2]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of this compound and a closely related analog against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | BT-549 | Breast Ductal Carcinoma | 7.84[6] |
| This compound | LLC-PK11 | Kidney Epithelial | 8.4[6] |
| 19,20-Epoxycytochalasin C | HL-60 | Promyelocytic Leukemia | 1.11[7] |
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general experimental workflow for determining the cytotoxic effects of this compound using the MTT assay.
Caption: General experimental workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, for stock solution preparation
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[1] The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.[8][9]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).[2]
-
After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preparing 19,20-Epoxycytochalasin D Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products, isolated from fungi of the Nemania and Xylaria genera.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to depolymerization.[1] This interference with a fundamental cellular process triggers a cascade of events, often culminating in programmed cell death (apoptosis), making it a compound of significant interest for its potential anti-cancer and anti-plasmodial activities.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its biological activities.
Data Presentation
Solubility
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
| DMF | Soluble |
| Ethanol | Soluble |
Data sourced from TargetMol.
Cytotoxic Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| P-388 | Murine Leukemia | 0.16 |
| BT-549 | Human Breast Carcinoma | 7.84 |
| LLC-PK11 | Pig Kidney Epithelial | 8.4 |
| SK-MEL | Human Melanoma | >10 |
| KB | Human Epidermoid Carcinoma | >10 |
| SK-OV-3 | Human Ovarian Carcinoma | >10 |
Data sourced from MedChemExpress, TargetMol, and ImmunoMart.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing and Calculation:
-
The molecular weight of this compound is 523.626 g/mol .
-
To prepare a 10 mM stock solution, calculate the required volume of DMSO for a given mass of the compound. For example, for 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 523.626 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.0001909 L = 190.9 µL
-
-
Therefore, dissolve 1 mg of this compound in 190.9 µL of DMSO.
-
-
Dissolution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the pre-weighed this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to one year).
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to desired working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile pipette tips
Procedure:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
-
Visualizations
Signaling Pathway
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
Application Note: HPLC Analysis for Purity Determination of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of compounds, known for its significant biological activities.[1] It demonstrates potent antiplasmodial, phytotoxic, and cytotoxic effects against various tumor cell lines, making it a compound of interest for cancer research and drug development.[1] As with any biologically active compound intended for research or therapeutic development, rigorous purity assessment is critical. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for separating, identifying, and quantifying this compound and its potential impurities.[1] This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC.
Biological Context: Mechanism of Action
This compound, like other cytochalasans, primarily functions by disrupting the actin cytoskeleton.[2][3] It binds to the fast-growing barbed end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[2][4] This interference with actin dynamics disrupts essential cellular processes such as cell division, motility, and the maintenance of cell shape, ultimately leading to apoptosis (programmed cell death) in susceptible cells.[3][4]
Caption: Simplified signaling pathway of this compound.
Quantitative Data Summary
The following tables provide a summary of HPLC method parameters for the analysis of this compound and its reported cytotoxic activity against a human cancer cell line.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | C18 Reverse Phase (e.g., Merck Chromolith RP18e, 4.6 x 100 mm)[1] |
| Mobile Phase A | Water with 0.1% v/v Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% v/v Formic Acid[1] |
| Gradient | 5-100% B over 20 minutes[1] |
| Flow Rate | 0.5 - 0.6 mL/min[1] |
| Detection | UV-Vis Diode-Array Detector (DAD) at 210 nm[1] |
| Injection Volume | 2 - 10 µL[1] |
| Column Temperature | 25 °C[1] |
Table 2: Reported Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| HL-60 (Human promyelocytic leukemia) | 1.11[5] |
| A549 (Human lung carcinoma) | >10 |
| SMMC-7721 (Human hepatoma) | >10 |
| MCF-7 (Human breast adenocarcinoma) | >10 |
| SW480 (Human colon adenocarcinoma) | >10 |
Experimental Protocols
This section details the protocols for sample preparation and HPLC analysis for the purity determination of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and the sample to be tested into separate vials. Dissolve each in 1 mL of a suitable solvent such as Dimethyl Sulfoxide (DMSO) or methanol.[1] Ensure complete dissolution, using sonication if necessary. This will be your primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the reference standard stock solution with the mobile phase (premixed at the initial gradient conditions) to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve.
-
Sample Solution: Dilute the sample stock solution with the mobile phase to a final concentration within the calibration curve range (e.g., 50 µg/mL).
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent particulates from damaging the HPLC system.
Protocol 2: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Blank Injection: Perform a blank injection (mobile phase) to ensure the system is clean and free from interfering peaks.
-
System Suitability: Inject the mid-concentration working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Calibration Curve: Inject each of the working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area of the this compound peak versus its corresponding concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Analysis and Purity Calculation:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Conclusion
The described HPLC method provides a robust and reliable approach for determining the purity of this compound. Adherence to these protocols will ensure accurate and reproducible results, which are essential for researchers and drug development professionals working with this potent compound. The provided information on its biological mechanism of action and cytotoxic activity further contextualizes the importance of stringent quality control.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 19,20-Epoxycytochalasin D Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of mycotoxins, known for its potent effects on the actin cytoskeleton.[1] Like other cytochalasins, it disrupts actin polymerization, a fundamental process for cell motility, division, and morphology.[1][2] This disruption can lead to programmed cell death (apoptosis), making it a compound of interest for its potential anti-cancer and anti-plasmodial activities.[2][3] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and potential toxicity in drug development. This document provides detailed protocols for the extraction, detection, and quantification of this compound and its metabolites from cell cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Profile and Quantitative Data
The primary metabolic transformation of cytochalasins, such as 19,20-Epoxycytochalasin C and D, observed in cell culture is oxidation.[4][5][6] Specifically, the hydroxyl (-OH) group at the C7 position is oxidized, resulting in a metabolite that is 2 Da lighter than the parent compound.[4][5][6] This metabolic conversion significantly impacts the cytotoxic potential of the molecule.
| Compound | Molecular Weight (Da) | [M+H]⁺ (m/z) | IC50 (HT-29 Cells) |
| 19,20-Epoxycytochalasin C | 523.25 | 524.25 | 650 nM |
| Oxidized Metabolite | 521.23 | 522.25 | >10 µM |
| Data sourced from studies on 19,20-Epoxycytochalasin C, which is structurally similar to this compound and expected to have a comparable metabolic profile.[4][5][6] |
The data clearly indicates that the parent molecule has a significantly higher cytotoxic potential (approximately 16 times higher) compared to its oxidized metabolite.[5][6]
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Cell Culture
This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Organic solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol (B129727) and acetonitrile)
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells and create a cell pellet by centrifugation.[7]
-
Cell Lysis: Lyse the cells using an appropriate buffer.[7]
-
Metabolite Extraction: Add an organic solvent to the lysed cells to extract the metabolites. Vortex the mixture thoroughly.[7]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.[7]
-
Collection: Carefully collect the organic layer which contains the cytochalasins.[7]
-
Drying: Evaporate the organic solvent under a gentle stream of nitrogen until dry.[7]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrument and column.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7]
-
Gradient: A typical gradient might start at 10-20% B, ramp up to 95-100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.[7]
-
Flow Rate: 0.2-0.4 mL/min.[7]
-
Column Temperature: 30-40 °C.[7]
Mass Spectrometry (MS) Parameters (Positive ESI Mode):
-
Scan Range: m/z 100-1000.[7]
-
Ion Source Parameters:
-
MS/MS Parameters:
-
Precursor Ions: m/z 524.25 for 19,20-Epoxycytochalasin C (and expectedly similar for D) and m/z 522.25 for the oxidized metabolite.[7]
-
Collision Energy: A fixed collision energy of 30 eV has been used for cytochalasin analysis.[4]
-
Characteristic Fragment Ions: Common daughter ions for cytochalasins include the tropylium (B1234903) ion at m/z 91 [C₇H₇]⁺ and a benzyl-related ion from the phenylalanine moiety at m/z 120 [C₈H₁₀N]⁺.[7]
-
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Cycle Analysis Using 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] These compounds are recognized for their potent effects on the actin cytoskeleton, a critical component in eukaryotic cells responsible for maintaining cell shape, motility, and division.[1][2] The unique bioactivity of this compound makes it a valuable tool in cell biology, particularly for investigating the complex processes of the cell cycle and apoptosis.[1][2] Its primary mechanism of action involves the disruption of actin polymerization, which subsequently triggers signaling cascades that can lead to cell cycle arrest and programmed cell death.[2][3] These characteristics make this compound a compound of interest for cancer research and drug development.[1]
Mechanism of Action
The principal molecular target of this compound is the actin cytoskeleton.[2][3] It binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[3][4] This disruption of actin dynamics has profound effects on cellular processes that are heavily dependent on a functional cytoskeleton, including cytokinesis, the final stage of cell division.[4][5] The interference with the actin cytoskeleton is believed to initiate a cascade of signaling events, though the precise pathways for this specific compound are not fully elucidated.[2][3] Studies on the closely related cytochalasin D provide a likely model for its mechanism of action, which involves the induction of cell cycle arrest and apoptosis.[2][3]
Data Presentation
Cytotoxic Activity of this compound
The cytotoxic effects of this compound have been evaluated against a variety of cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| P-388 | Murine Leukemia | Potent Activity (IC50 not specified) | [3] |
| BT-549 | Human Breast Ductal Carcinoma | 7.84 | [3] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [3] |
| MOLT-4 | Human Leukemia | 10.0 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.[1]
Comparative Cytotoxic Activity of a Related Compound: 19,20-Epoxycytochalasin C
Data on the closely related 19,20-Epoxycytochalasin C provides further insight into the potential activity of this class of compounds.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HL-60 | Human Promyelocytic Leukemia | 1.11 | [3] |
| HT-29 | Human Colon Adenocarcinoma | 0.65 | [3] |
| A549 | Human Lung Carcinoma | >10 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | >10 | [3] |
| PC-3 | Human Prostate Adenocarcinoma | >10 | [3] |
| HCT-116 | Human Colon Carcinoma | >10 | [3] |
| SW-620 | Human Colon Adenocarcinoma | >10 | [3] |
Research indicates that 19,20-Epoxycytochalasin C induces a dose-dependent S-phase cell cycle arrest in HT-29 colon cancer cells.[3] This is accompanied by the activation and cleavage of caspase-3, a key executioner in apoptosis.[3]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[4]
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.[2][3]
Materials:
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate overnight at -20°C.[1]
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.[3]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[3] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[1]
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[3]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.[3]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[3]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for cell cycle analysis experiment.
References
Application Notes and Protocols for 19,20-Epoxycytochalasin D in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasan class of natural products.[1] Isolated from fungal species such as Nemania sp. and Xylaria cf. curta, this compound has garnered interest within the scientific community for its diverse biological activities, including cytotoxic, antiplasmodial, and phytotoxic effects.[1] Like other members of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells essential for maintaining cell shape, motility, and division.[1] This interference with critical cellular processes triggers downstream signaling cascades that can lead to cell cycle arrest and programmed cell death (apoptosis), making it a subject of investigation for its potential anti-cancer applications.[1]
Mechanism of Action
The anti-cancer effects of this compound are primarily attributed to its ability to disrupt actin polymerization. By binding to the barbed (fast-growing) end of actin filaments, it inhibits the addition of new actin monomers, leading to the depolymerization of the actin cytoskeleton. This disruption acts as a cellular stress signal, initiating a cascade of events that culminate in apoptosis. The proposed mechanism involves:
-
Actin Cytoskeleton Disruption: Inhibition of actin polymerization leads to changes in cell morphology, detachment from the extracellular matrix, and interruption of cell division.
-
Cell Cycle Arrest: Studies on related compounds suggest that disruption of the actin cytoskeleton can induce cell cycle arrest, providing a window for apoptotic processes to be initiated. Specifically, some cytochalasans have been shown to cause G2/M-phase cell-cycle arrest.
-
Induction of Apoptosis: The cellular stress from a compromised cytoskeleton is thought to activate intrinsic apoptotic pathways. This can involve the modulation of Rho family GTPases and the activation of stress-responsive Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Ultimately, this leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), resulting in the cleavage of cellular proteins, such as PARP, and programmed cell death.
Data Presentation: Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| P-388 | Murine Leukemia | 0.16 | [2] |
| MOLT-4 | Human Leukemia | 10.0 | [2] |
| SK-MEL | Human Melanoma | Moderate to Weak Cytotoxicity | |
| KB | Human Epidermoid Carcinoma | Moderate to Weak Cytotoxicity | |
| BT-549 | Human Breast Ductal Carcinoma | Moderate to Weak Cytotoxicity | [3] |
| SK-OV-3 | Human Ovarian Cancer | Moderate to Weak Cytotoxicity | |
| HL-60 | Human Promyelocytic Leukemia | >10 | |
| A549 | Human Lung Carcinoma | >10 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | >10 | |
| MCF-7 | Human Breast Adenocarcinoma | >10 | |
| SW480 | Human Colon Adenocarcinoma | >10 |
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anti-cancer effects.
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay identifies apoptotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.[3]
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like GAPDH or β-actin)[3]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[3]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[3]
References
Troubleshooting & Optimization
19,20-Epoxycytochalasin D solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 19,20-Epoxycytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Its primary mechanism of action is the disruption of the actin cytoskeleton by binding to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[1] This interference with actin dynamics triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). It is essentially insoluble in water. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when I diluted my this compound stock solution in my aqueous cell culture medium. Why is this happening?
A4: This is a common issue for hydrophobic compounds dissolved in a high-concentration organic solvent like DMSO. When the stock solution is diluted into an aqueous medium, the compound's solubility can decrease dramatically, leading to precipitation. This is often due to the final concentration of the compound exceeding its solubility limit in the aqueous medium or the percentage of the organic solvent being too low to keep it in solution. A "fast precipitation rate" has been noted for related compounds at higher concentrations in assay buffers.[2]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, with an ideal concentration at or below 0.1%.[3][4]
Troubleshooting Guide: Solubility Issues
This guide addresses specific issues you might encounter with this compound solubility and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in the organic solvent (e.g., DMSO) when preparing the stock solution. | The concentration may be too high for the solvent, or the dissolution process may be slow. | - Try gentle warming of the solution in a 37°C water bath. - Use sonication in a water bath for 5-10 minutes to aid dissolution.[3] - Vortex the solution vigorously.[3] - If the issue persists, consider preparing a less concentrated stock solution. |
| Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous cell culture medium. | The compound is "crashing out" of solution due to the rapid change in solvent polarity and exceeding its aqueous solubility. | - Pre-warm the medium: Ensure both the stock solution and the culture medium are at the same temperature (e.g., 37°C) before mixing.[3] - Rapid and thorough mixing: Pipette the stock solution directly into the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3] Avoid adding the stock to the side of the tube. - Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the cell culture medium to gradually decrease the solvent concentration.[3] |
| Crystals form in the wells of the cell culture plate during the experiment. | The compound's concentration in the final medium is at or above its limit of solubility, leading to crystallization over time. This has been observed with Cytochalasin D at concentrations as low as 0.5 µM.[5] | - Lower the final concentration: Test a range of lower concentrations to find one that is effective without causing precipitation. - Ensure low final DMSO concentration: As a general rule, keep the final DMSO concentration at or below 0.1%.[4] - Visually inspect before use: Always check your diluted solution for any signs of precipitation before adding it to your cells. |
| Inconsistent experimental results that may be related to solubility. | Incomplete dissolution or precipitation can lead to variations in the effective concentration of the compound in your experiments. | - Prepare fresh dilutions: Always prepare fresh working solutions from your stock for each experiment. - Confirm stock solution clarity: Before each use, visually inspect your thawed stock solution for any signs of precipitation. If present, try to redissolve it using the methods mentioned above (warming, sonication). |
Data Presentation
Table 1: Solubility of Cytochalasin Analogs in Various Solvents
Note: Specific quantitative solubility data for this compound is limited. The following data for closely related cytochalasins can be used as a guideline.
| Compound | Solvent | Solubility | Reference |
| Cytochalasin D | DMSO | ~100 mg/mL | [2] |
| Cytochalasin D | Dichloromethane | ~10 mg/mL | [2] |
| Cytochalasin D | Ethanol | 5 mg/mL (with gentle warming) | |
| Cytochalasin B | Dimethylformamide | 492 mg/mL | |
| Cytochalasin B | DMSO | 371 mg/mL | |
| Cytochalasin B | Ethanol | 35 mg/mL | |
| Cytochalasin C | Ethanol, Methanol, DMF, DMSO | Soluble (qualitative) |
Table 2: Summary of Cytotoxic Activity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT-549 | Breast Ductal Carcinoma | 7.84 | [6][7] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [6][7] |
| P388 | Murine Leukemia | 0.16 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the medium is at a non-toxic level (ideally ≤ 0.1%).
-
Mix thoroughly by gentle pipetting or vortexing immediately before adding to the cells.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting solubility issues of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
improving 19,20-Epoxycytochalasin D stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of 19,20-Epoxycytochalasin D in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance and integrity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution.[1][2] Other solvents such as methanol, ethanol, and DMF can also be used.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in cell culture-grade DMSO to achieve a high concentration, for example, 10 mM.[1][3] It is crucial to ensure the compound is fully dissolved.
Q3: What are the recommended storage conditions for the stock solution?
A3: Store the stock solution at -20°C for long-term stability.[1][4] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4] Solutions of the related compound, Cytochalasin D, in DMSO are reported to be stable for up to three months when stored at -20°C.[4]
Q4: How do I prepare a working solution for my experiments?
A4: On the day of your experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration using a pre-warmed complete cell culture medium.[1] It is important to maintain the final DMSO concentration in the culture medium at a low level, typically ≤ 0.1%, to prevent solvent-induced cytotoxicity.[1][5]
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound are not extensively documented, studies on the closely related compound 19,20-Epoxycytochalasin C have shown that oxidation of the hydroxyl (-OH) group at the C7 position leads to its inactivation.[4][6] This suggests that this compound may also be susceptible to oxidation. Additionally, the stability of other cytochalasins can be affected by pH, with some derivatives showing lability under basic conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of biological activity in experiments. | Degradation of this compound in solution. | - Ensure the stock solution is stored at -20°C in small aliquots to avoid freeze-thaw cycles. - Prepare working solutions fresh for each experiment. - Avoid prolonged exposure of the solution to light and elevated temperatures. - Consider potential oxidation and avoid sources of free radicals in your experimental setup. |
| Precipitation of the compound in the working solution. | The compound's solubility limit has been exceeded in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells (typically ≤ 0.1%). - Vortex the working solution gently but thoroughly before adding it to the cell culture. |
| Inconsistent experimental results. | Inaccurate concentration of the working solution or degradation of the compound. | - Verify the initial concentration of your stock solution. - Use a fresh aliquot of the stock solution for each experiment. - Perform a stability check of your stock solution using analytical methods like HPLC or LC-MS/MS if you suspect degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Dissolve the required amount of this compound powder in DMSO. For a compound with a molecular weight of approximately 523.6 g/mol , dissolve 5.236 mg in 1 mL of DMSO to make a 10 mM stock solution.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes for single use.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For instance, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of culture medium).
-
Mix thoroughly by gentle pipetting.
-
Use the working solution immediately.
-
Protocol 2: Stability Assessment of this compound in Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV or PDA detector
-
C18 analytical column
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid, if necessary)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired solvent and subject them to the storage conditions you wish to test (e.g., 4°C, room temperature, 37°C) for different time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, take an aliquot of the solution and, if necessary, dilute it to a suitable concentration for HPLC analysis using the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water).
-
Inject the prepared samples and a reference standard of known concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the peak area of this compound in each sample at different time points.
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Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
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The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Proposed signaling pathway for this compound's cytotoxic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 19,20-Epoxycytochalasin D Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of 19,20-Epoxycytochalasin D for cytotoxicity assays. This guide is structured to address common issues encountered during experimentation through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cytotoxicity?
This compound is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division in eukaryotic cells.[1][2] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of new actin monomers.[1] This disruption of actin dynamics triggers a cascade of signaling events that can lead to cell cycle arrest and apoptosis (programmed cell death), which are the basis of its cytotoxic effects.[1][2]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on available data, a broad concentration range of 0.1 µM to 100 µM is a suitable starting point for most cancer cell lines.[2] It is recommended to perform a dose-response experiment with serial dilutions across this range to determine the specific half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound to create a stock solution.[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: How long should I incubate the cells with this compound?
The optimal incubation time can vary depending on the cell line and the specific research question. Common incubation periods for cytotoxicity assays range from 24 to 72 hours.[1][2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate endpoint for your study.
Troubleshooting Guide
This guide addresses specific problems that may arise during your cytotoxicity experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for consistency. After seeding, allow the plate to sit at room temperature for 15-30 minutes before incubation to promote even cell distribution. |
| Edge effects: Evaporation in the outer wells of the microplate. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| Inaccurate pipetting: Errors in dispensing the compound or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer. | |
| Unexpected dose-response curve (e.g., not sigmoidal, biphasic) | Compound precipitation: High concentrations of this compound may precipitate out of the culture medium. | Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Cell line resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of the compound. | Review the literature for reported sensitivity of your cell line to cytochalasans. Consider testing a different, more sensitive cell line as a positive control. | |
| Assay interference: The compound may interfere with the chemistry of the cytotoxicity assay (e.g., MTT reduction). | If using a metabolic assay like MTT, consider a confirmatory assay based on a different principle, such as a membrane integrity assay (e.g., LDH release) or a direct cell counting method. | |
| Low or no cytotoxic effect observed | Incorrect concentration range: The tested concentrations may be too low to induce a response. | Perform a wider dose-response experiment, extending to higher concentrations if solubility permits. |
| Compound degradation: Improper storage or handling of the this compound stock solution. | Store the stock solution at -20°C and protect it from light. Prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles. | |
| High background signal in control wells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Always include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration). Determine the maximum non-toxic solvent concentration for your specific cell line in a preliminary experiment. |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cell cultures for any signs of contamination. Practice good aseptic technique during all experimental procedures. |
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The IC50 values can vary significantly between different cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | 0.16 | [4] |
| BT-549 | Human Breast Cancer | 7.84 | [4][5] |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4 | [4][5] |
| MOLT-4 | Human Leukemia | 10 | [4] |
| HL-60 | Human Promyelocytic Leukemia | > 10 | [4] |
| A549 | Human Lung Carcinoma | > 10 | [4] |
| SMMC-7721 | Human Hepatocellular Carcinoma | > 10 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | > 10 | [4] |
| SW480 | Human Colon Adenocarcinoma | > 10 | [4] |
Note: IC50 values are dependent on experimental conditions such as cell density and incubation time. It is recommended to determine the IC50 value empirically for your specific cell line and assay conditions.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines a standard procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
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This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.1 to 100 µM.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assay
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
preventing 19,20-Epoxycytochalasin D degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 19,20-Epoxycytochalasin D during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Storing the compound under desiccating conditions can further enhance its stability.
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored at -20°C.[1] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. For cytochalasins dissolved in DMSO, solutions are reported to be stable for up to three months when stored at -20°C.[1]
Q3: Is this compound sensitive to light?
Yes, like other cytochalasins containing a conjugated double bond, this compound is expected to be light-sensitive. Exposure to light can lead to photodegradation. Therefore, it is crucial to store both the solid compound and its solutions in the dark, for example, by using amber vials or wrapping containers in aluminum foil.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as DMSO. Cytochalasin D, a closely related compound, is soluble in DMSO at a concentration of 25 mg/mL.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Verify that the solid compound and its solutions have been stored at -20°C and protected from light. Prepare fresh solutions from a new stock of the solid compound. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Incompatibility with experimental buffer (e.g., extreme pH). | Ensure the pH of the final experimental medium is within a stable range for the compound. If possible, perform a pilot study to assess the compound's stability in your specific buffer system. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. Review storage and handling procedures. |
| Contamination of the solvent or sample. | Use high-purity solvents and ensure proper handling techniques to avoid contamination. | |
| Variability in experimental results between batches | Inconsistent storage or handling of the compound. | Standardize the protocol for storing, handling, and preparing solutions of this compound across all experiments. |
| Degradation of an older stock. | Use a fresh stock of the compound for critical experiments and compare its performance with the older stock. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general overview of expected stability based on data for related cytochalasins and the principles of forced degradation studies. The percentage degradation is an estimate to guide researchers.
| Condition | Parameter | Duration | Expected Degradation (%) | Notes |
| Hydrolytic | 0.1 M HCl | 24 hours | 5-15 | Degradation may occur due to the lability of the ester and epoxide groups. |
| 0.1 M NaOH | 24 hours | 10-25 | Increased degradation is expected under basic conditions compared to acidic conditions. | |
| Oxidative | 3% H₂O₂ | 24 hours | 15-30 | The C7 hydroxyl group is a potential site for oxidation, which can lead to inactivation. |
| Thermal | 60°C (in solution) | 48 hours | 5-20 | Solid-state is generally more stable than in solution. |
| Photolytic | UV light (254 nm) | 8 hours | 10-25 | Exposure to UV light can lead to the formation of photodegradation byproducts. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for inducing degradation of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial.
-
Heat in an oven at 60°C for 48 hours.
-
Allow to cool to room temperature.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Photodegradation:
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Expose an aliquot of the stock solution in a photochemically transparent container to UV light (e.g., 254 nm) in a photostability chamber for 8 hours.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
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Dilute with the mobile phase to the desired concentration for analysis.
-
3. Analysis:
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Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as HPLC with a UV or mass spectrometric detector.
-
Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizations
Caption: A troubleshooting workflow to diagnose and address potential degradation of this compound.
Caption: Potential degradation pathways of this compound under different stress conditions.
References
troubleshooting inconsistent results with 19,20-Epoxycytochalasin D
Welcome to the technical support center for 19,20-Epoxycytochalasin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses specific issues that may arise during the use of this compound in various cellular assays, offering potential causes and actionable solutions.
Problem: High variability in IC₅₀ values between experiments.
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Potential Causes:
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Inconsistent cell seeding density.
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Variability in compound concentration after dilution.
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Fluctuations in incubation times.
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Cell line instability or high passage number.
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Inconsistent solvent (e.g., DMSO) concentration across wells.
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Repeated freeze-thaw cycles of the compound stock solution.
-
-
Recommended Solutions:
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Ensure a consistent number of cells are seeded in each well. Perform cell counts before each experiment.
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Prepare fresh serial dilutions of this compound for each experiment from a stock solution.
-
Strictly adhere to the specified incubation times for compound treatment.
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Use cells with a low passage number and regularly check for morphological consistency.
-
Ensure the final solvent concentration is consistent and low (typically <0.1%) in all wells, including controls.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
-
Problem: Reduced or no cytotoxic effect observed.
-
Potential Causes:
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Degradation of the compound due to improper storage.
-
Use of a cell line that is resistant to this compound.
-
Insufficient incubation time for the compound to exert its effect.
-
Incorrect concentration range tested.
-
-
Recommended Solutions:
-
Store the stock solution of this compound at -20°C for long-term storage.[2]
-
Consult the literature for reported IC₅₀ values for your specific cell line (see Table 1).[1] If data is unavailable, consider it may be a less sensitive cell line.
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Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[3]
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Broaden the concentration range in your dose-response experiments (e.g., 0.1 to 100 µM).[3]
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Problem: Inconsistent morphological changes in cells.
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Potential Causes:
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Suboptimal concentration of the compound.
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Cells are too confluent or too sparse.
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Issues with the imaging or staining protocol.
-
-
Recommended Solutions:
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Perform a dose-response study and observe morphological changes at various concentrations.
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Ensure cells are seeded at an optimal density to observe individual cell morphology.
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Review and optimize fixation, permeabilization, and staining steps in your immunofluorescence protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other members of the cytochalasan family, primarily functions by disrupting the actin cytoskeleton.[3][4] It binds to the barbed end of actin filaments, which inhibits the addition of new actin monomers, leading to the depolymerization of actin filaments.[3][4][5] This disruption of the cytoskeleton can trigger a cascade of events, often leading to apoptosis (programmed cell death).[3][4]
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, the stock solution should be stored at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] On the day of the experiment, a fresh working solution should be prepared by diluting the stock solution in pre-warmed cell culture medium.[2]
Q3: What are the expected cytotoxic effects of this compound on different cell lines?
A3: The cytotoxic potential of this compound varies depending on the cell line.[3] It has shown potent activity against certain cancer cell lines, particularly leukemia.[3] The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized in Table 1.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Related Compounds
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |
| P-388 | Murine Leukemia | This compound | 0.16 | [1][6] |
| MOLT-4 | Human Leukemia | This compound | 10.0 | [7] |
| BT-549 | Human Breast Cancer | This compound | 7.84 | [1][6][8] |
| LLC-PK11 | Porcine Kidney Epithelial | This compound | 8.4 | [1][6][8] |
| HT-29 | Human Colon Cancer | 19,20-Epoxycytochalasin C | >10 | [9][10] |
| A549 | Human Lung Carcinoma | 19,20-Epoxycytochalasin C | >10 | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 19,20-Epoxycytochalasin C | >10 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 | [1] |
| SW480 | Human Colon Adenocarcinoma | 19,20-Epoxycytochalasin C | >10 | [1] |
Note: IC₅₀ values can vary depending on experimental conditions such as cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.[1]
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[3]
-
MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]
Caspase-3/7 Activity Assay (Luminescent Protocol)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the viability assay.[3]
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[3]
-
Reagent Addition: Add 100 µL of a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.[3]
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.[3]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.[3]
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare treated samples to the control.[3]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: The proposed apoptotic signaling pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 19,20-Epoxycytochalasin D Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of 19,20-Epoxycytochalasin D and its analogues. The synthesis of these complex natural products presents several challenges, primarily centered around the construction of the macrocyclic ring and the stereocontrolled introduction of functional groups.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low yield in the intramolecular Diels-Alder (IMDA) reaction for macrocycle formation.
-
Question: My intramolecular Diels-Alder reaction to form the 11-membered macrocycle is resulting in low yields of the desired product[1][2]. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in the IMDA for cytochalasan synthesis are a common challenge. Several factors can be at play:
-
Unfavorable Precursor Conformation: The linear precursor may not readily adopt the required s-cis conformation for the diene to react. This increases the energetic barrier for the intramolecular reaction.
-
Intermolecular Dimerization: At high concentrations, the linear precursors can react with each other (intermolecularly) to form dimers or oligomers instead of cyclizing.
-
Thermal Decomposition: The high temperatures often required for IMDA reactions can lead to the decomposition of sensitive starting materials or products. The pyrrolinone dienophile, in particular, can be unstable[1].
-
Reversibility (Retro-Diels-Alder): At elevated temperatures, the Diels-Alder reaction can be reversible, leading to an equilibrium that does not favor the product.
Troubleshooting Strategies:
-
High-Dilution Conditions: To minimize intermolecular side reactions, the reaction should be performed under high-dilution conditions (typically 0.001-0.01 M). This can be achieved by the slow addition of the precursor to a large volume of heated solvent.
-
Solvent and Temperature Optimization: The choice of solvent can influence the reaction rate and precursor conformation. Toluene (B28343) or xylenes (B1142099) are commonly used for these reactions. Experiment with a range of temperatures; sometimes a lower temperature for a longer duration can improve the yield by minimizing decomposition and the retro-Diels-Alder reaction.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can promote the Diels-Alder reaction at lower temperatures, potentially improving the yield and stereoselectivity.
-
Precursor Design: Ensure the linker between the diene and dienophile is of an appropriate length (typically 3-4 atoms) to facilitate the cyclization without introducing excessive ring strain.
-
Problem 2: Poor stereoselectivity or formation of multiple diastereomers in the epoxidation of the C19-C20 double bond.
-
Question: I am attempting to install the 19,20-epoxide, but I am observing a mixture of diastereomers or low conversion. How can I achieve better stereocontrol and yield?
-
Answer: The stereochemistry of the 19,20-epoxide is crucial for the biological activity of these analogues. Achieving high stereoselectivity can be challenging and is dependent on the directing groups near the alkene and the chosen epoxidation reagent.
-
Steric Hindrance: The accessibility of the two faces of the C19-C20 double bond may not be significantly different, leading to a mixture of products.
-
Reagent Reactivity: The reactivity of the alkene is influenced by neighboring functional groups. Electron-rich alkenes are more susceptible to electrophilic epoxidation reagents.
Troubleshooting Strategies:
-
Directed Epoxidation: The presence of a nearby hydroxyl group can be exploited for directed epoxidation. Reagents like m-CPBA can form hydrogen bonds with a nearby alcohol, delivering the oxygen from a specific face of the molecule. If there is no suitably positioned directing group, consider introducing one temporarily.
-
Choice of Reagent: For electron-rich alkenes, peroxy acids like meta-chloroperbenzoic acid (m-CPBA) are often effective. For more complex substrates, Sharpless asymmetric epoxidation could be considered if an allylic alcohol is present, offering high stereocontrol.
-
Protecting Groups: The presence of bulky protecting groups elsewhere in the molecule can influence the trajectory of the incoming epoxidation reagent through steric hindrance, thereby improving diastereoselectivity.
-
| Reagent | Typical Substrate | Key Considerations |
| m-CPBA | Electron-rich alkenes | Can be directed by nearby hydroxyl groups. |
| Dimethyldioxirane (DMDO) | General alkenes | Reacts under neutral conditions; can be useful for sensitive substrates. |
| Vanadyl acetylacetonate (B107027) (VO(acac)₂) / t-BuOOH | Allylic alcohols | Provides syn-epoxidation relative to the hydroxyl group. |
Problem 3: Difficulty with late-stage macrocyclization.
-
Question: My late-stage macrocyclization (e.g., via macrolactonization or ring-closing metathesis) is failing, leading to decomposition or oligomerization. What are the key parameters to control?
-
Answer: Late-stage macrocyclization is an entropically disfavored process. Success hinges on pre-organizing the linear precursor to favor the intramolecular reaction.
-
Conformational Rigidity: A highly flexible linear precursor has a high entropic penalty to overcome for cyclization.
-
Reaction Kinetics: The rate of the intramolecular cyclization must be significantly faster than intermolecular reactions.
Troubleshooting Strategies:
-
Conformation-Inducing Elements: Incorporating rigid structural elements (e.g., double bonds, aromatic rings) into the linear precursor can pre-organize it for cyclization.
-
Cyclization Conditions: As with the IMDA, high-dilution conditions are crucial. For macrolactonization, various coupling reagents (e.g., Yamaguchi, Shiina) can be screened to find the optimal conditions. For ring-closing metathesis, the choice of catalyst (e.g., Grubbs, Hoveyda-Grubbs) is critical.
-
Protecting Group Strategy: Bulky protecting groups can be used to favor certain conformations that are more amenable to cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for constructing the core of cytochalasin D analogues?
A1: The most prevalent and successful strategy involves an intramolecular Diels-Alder (IMDA) reaction to simultaneously form the 11-membered macrocycle and the hydrogenated isoindolone core[1][2]. This approach is powerful because it rapidly builds molecular complexity and establishes multiple stereocenters in a single step.
Q2: Why is the 19,20-epoxide group important?
A2: The epoxide moiety at the C19-C20 position has been shown to be critical for the potent biological activity of several cytochalasan analogues, including their anti-angiogenic and cytotoxic effects. Acid-catalyzed hydrolysis of the epoxide can lead to a significant reduction or loss of this activity.
Q3: What are the challenges associated with purification of these analogues?
A3: Cytochalasan analogues are often large, complex molecules with multiple stereoisomers, which can make purification difficult. Diastereomers may have very similar polarities, requiring careful optimization of chromatographic conditions (e.g., column type, solvent gradient) for separation. High-Performance Liquid Chromatography (HPLC) is often the method of choice for final purification.
Q4: What kind of protecting groups are typically used in the synthesis of cytochalasins?
A4: The choice of protecting groups is critical and depends on the specific synthetic route. Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBS, TIPS) due to their stability and ease of removal under specific conditions. Amine functionalities in the isoindolone core might be protected with groups like Boc or Cbz. An orthogonal protecting group strategy is essential to allow for the selective deprotection of different functional groups at various stages of the synthesis.
Experimental Protocols
The following are representative model protocols for key steps in the synthesis of a this compound analogue. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Intramolecular Diels-Alder Cycloaddition
This protocol is adapted from methodologies used in the synthesis of cytochalasin D[2].
-
Preparation: A solution of the linear triene precursor (1.0 eq) in dry toluene is prepared to a concentration of 0.1 M.
-
Reaction Setup: A separate three-neck round-bottom flask, fitted with a reflux condenser and a dropping funnel, is charged with a large volume of dry toluene and heated to reflux (approx. 110 °C).
-
Slow Addition: The solution of the precursor is added dropwise to the refluxing toluene over a period of 8-12 hours using the dropping funnel to maintain high-dilution conditions.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired macrocyclic product. A typical yield for this challenging reaction is in the range of 25-55%[2].
Protocol 2: Epoxidation of the C19-C20 Alkene
This protocol is a general procedure for the epoxidation of an electron-rich alkene.
-
Preparation: The macrocyclic precursor containing the C19-C20 double bond (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask. Sodium bicarbonate (NaHCO₃, 2.0 eq) is added as a buffer.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. meta-Chloroperbenzoic acid (m-CPBA, ~77%, 1.5 eq) is added portion-wise over 15 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature. The progress is monitored by TLC.
-
Workup: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The mixture is stirred for 10 minutes, and the layers are separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash chromatography to yield the 19,20-epoxycytochalasan analogue.
Visualizations
Logical and Experimental Workflows
Caption: A generalized synthetic workflow for this compound analogues.
Caption: Troubleshooting workflow for low yields in the IMDA reaction.
References
Technical Support Center: Overcoming Resistance to 19,20-Epoxycytochalasin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 19,20-Epoxycytochalasin D in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungal metabolite that primarily acts by disrupting the actin cytoskeleton.[1][2] It binds to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to the depolymerization of the actin cytoskeleton.[1] This disruption of a critical cellular component triggers a cascade of events, often culminating in programmed cell death, or apoptosis.[1][2]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound are not yet fully elucidated in the literature, several potential mechanisms can be inferred from studies of resistance to other natural product anticancer agents and cytoskeleton-disrupting drugs. These include:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of resistance to natural product drugs.[3][4][5][6][7] These transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
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Alterations in the drug target: Mutations in the gene encoding β-actin or altered expression of different actin isoforms could potentially reduce the binding affinity of this compound to its target. While this is a known mechanism for drugs targeting tubulin, it is a plausible, though less commonly reported, mechanism for actin-targeting agents.
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Altered signaling pathways: Changes in cellular signaling pathways that regulate cell survival, apoptosis, and cell cycle progression can confer resistance. For instance, upregulation of pro-survival pathways like PI3K/Akt/mTOR or MAPK/ERK can counteract the apoptotic signals induced by this compound.[8][9]
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Drug inactivation: Cells may develop mechanisms to metabolize or inactivate the drug. For a related compound, 19,20-epoxycytochalasin C, oxidation of a hydroxyl group was shown to lead to its inactivation.[10]
Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A3: You can assess the expression and function of ABC transporters using several methods:
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Western Blotting: Use specific antibodies to detect the protein levels of P-gp, MRP1, and BCRP in your resistant cell line compared to the parental, sensitive line.
-
qRT-PCR: Measure the mRNA expression levels of the genes encoding these transporters (ABCB1, ABCC1, and ABCG2).
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Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp, Calcein-AM). Resistant cells overexpressing these transporters will show lower intracellular fluorescence due to increased efflux of the dye. This can be reversed by co-incubation with a known inhibitor of the transporter.
Q4: Are there any known inhibitors for ABC transporters that I can use to overcome resistance?
A4: Yes, there are several generations of ABC transporter inhibitors. For experimental purposes, you can use compounds like:
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Verapamil or PSC833 (Valspodar): P-gp inhibitors.
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MK-571: MRP1 inhibitor.
-
Ko143: A potent and specific BCRP inhibitor.
Co-treatment of your resistant cells with one of these inhibitors and this compound should restore sensitivity if the resistance is mediated by the corresponding transporter.
Troubleshooting Guides
Problem 1: Gradual loss of sensitivity to this compound over multiple passages.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation | Perform a dose-response curve (IC50 determination) at regular intervals to monitor the sensitivity of your cell line. If a significant shift in IC50 is observed, consider re-deriving the cell line from a frozen stock of an earlier, sensitive passage. |
| Inconsistent drug concentration | Ensure accurate and consistent preparation of this compound stock and working solutions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Cell culture conditions | Maintain consistent cell culture conditions (e.g., media composition, serum concentration, confluency) as these can influence drug sensitivity. |
Problem 2: No significant difference in cytotoxicity between parental and suspected resistant cell lines.
| Possible Cause | Suggested Solution |
| Inappropriate assay duration | The timeframe for observing cytotoxicity may be too short. Extend the incubation time with this compound (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| Assay limitations | The chosen cytotoxicity assay (e.g., MTT) may not be sensitive enough to detect subtle differences. Consider using a more direct measure of cell death, such as an Annexin V/PI apoptosis assay or a caspase activity assay. |
| Resistance mechanism is not based on cell death | The resistant cells might have developed mechanisms to tolerate the drug without dying, such as cell cycle arrest. Perform cell cycle analysis to investigate this possibility. |
Problem 3: Inconsistent results in experiments aimed at reversing resistance.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment with the ABC transporter inhibitor alone to determine its non-toxic concentration range in your cell line. Then, test a range of inhibitor concentrations in combination with a fixed concentration of this compound. |
| Multiple resistance mechanisms | The resistance may not be solely due to one mechanism. For example, both ABC transporter overexpression and altered signaling pathways could be contributing. Consider a multi-pronged approach, such as combining an ABC transporter inhibitor with an inhibitor of a pro-survival signaling pathway (e.g., a PI3K or MEK inhibitor). |
| Off-target effects of inhibitors | The inhibitors themselves may have off-target effects. Include appropriate controls, such as treating cells with the inhibitor alone, to account for these effects. |
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet representative, quantitative data that could be generated when investigating resistance to this compound.
Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Type | IC50 (µM) of this compound | Resistance Fold |
| Parental Cell Line | Sensitive | 0.5 | 1 |
| Resistant Cell Line | Resistant | 10.0 | 20 |
Table 2: Effect of ABC Transporter Inhibitors on this compound Cytotoxicity in Resistant Cells
| Treatment | IC50 (µM) of this compound | Fold Reversal of Resistance |
| This compound alone | 10.0 | - |
| + Verapamil (P-gp Inhibitor) | 1.2 | 8.3 |
| + MK-571 (MRP1 Inhibitor) | 9.5 | 1.1 |
| + Ko143 (BCRP Inhibitor) | 8.9 | 1.1 |
Table 3: Relative mRNA Expression of ABC Transporter Genes in Sensitive vs. Resistant Cells
| Gene | Fold Change in Resistant Cells (vs. Sensitive) |
| ABCB1 (P-gp) | 25.3 |
| ABCC1 (MRP1) | 1.8 |
| ABCG2 (BCRP) | 2.1 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of the drug.[11][12][13]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor cell growth: Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate.
-
Gradual dose escalation: Once the cells have recovered and are growing steadily, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat dose escalation: Repeat step 4, allowing the cells to adapt and resume normal growth at each new concentration. This process can take several months.
-
Characterize the resistant phenotype: Periodically, determine the IC50 of the treated cell population. A significant increase in the IC50 value (typically >10-fold) indicates the development of resistance.
-
Clonal selection: Once a resistant population is established, perform single-cell cloning to isolate and expand a homogeneously resistant cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various stages of its development.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function
This flow cytometry-based assay measures the efflux activity of P-gp.
-
Cell preparation: Harvest sensitive and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor pre-treatment (for control): For a control group of resistant cells, add a P-gp inhibitor (e.g., 10 µM Verapamil) and incubate for 30 minutes at 37°C.
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Rhodamine 123 loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant containing the dye, and wash the cells twice with ice-cold PBS.
-
Efflux period: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor for the control group) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Flow cytometry analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (e.g., 488 nm excitation, 530/30 nm emission).
-
Data interpretation: Resistant cells should exhibit lower fluorescence intensity compared to sensitive cells due to increased efflux of Rhodamine 123. The inhibitor-treated resistant cells should show a restoration of fluorescence, similar to the sensitive cells.
Visualizations
Caption: Potential mechanisms of cellular resistance to this compound.
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: Pro-survival signaling pathways that may confer resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Synthetically Modified Natural Compounds on ABC Transporters [mdpi.com]
- 8. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. vcm.edpsciences.org [vcm.edpsciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
structural revision of 19,20-Epoxycytochalasin D and its implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxycytochalasin D. The information addresses common issues related to its structural revision and experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the key structural revision of this compound?
A: The definitive structural revision of this compound concerns the stereochemistry at the C-19 position of the macrocyclic ring. The initially proposed structure, 19(αH), 20(αH)-epoxycytochalasin D, was corrected to 19(βH), 20(αH)-epoxycytochalasin D .[1][2] This change in the spatial orientation of the hydrogen atom at C-19 was confirmed through advanced spectroscopic methods and, most decisively, by single-crystal X-ray diffraction analysis.[1][2][3]
Q2: Why is this structural revision important for my research?
A: This seemingly minor stereochemical correction has significant implications for the molecule's three-dimensional shape.[1] Understanding the correct structure is critical for:
-
Accurate Structure-Activity Relationship (SAR) Studies: Correctly assigning the pharmacophore is essential for designing more potent and selective analogs.[1]
-
Molecular Modeling and Docking: Computational studies rely on the precise atomic coordinates to predict how the molecule interacts with its biological targets, such as actin.
-
Interpretation of Results: The revision ensures that all new research is based on the correct molecular architecture, allowing for consistent and comparable data across different studies.
Q3: How does the biological activity of the revised this compound compare to its analogue, Cytochalasin D?
A: this compound exhibits potent cytotoxic activity against various cancer cell lines and also shows significant antiplasmodial activity.[1][4] Its cytotoxicity is comparable to, and in some cases stronger than, its close analogue Cytochalasin D. For instance, it has demonstrated more potent activity against the MOLT-4 human leukemia cell line.[1][2] The presence of the 19,20-epoxy group is considered a critical feature for its biological profile.[1]
Q4: What is the primary mechanism of action for this compound?
A: The primary molecular target is the actin cytoskeleton.[4][5] this compound binds to the barbed (fast-growing) end of actin filaments, which inhibits the polymerization and elongation of new actin monomers.[4][5] This disruption of actin dynamics interferes with essential cellular processes like cell division, motility, and morphology, ultimately triggering downstream signaling cascades that lead to cell cycle arrest and apoptosis.[4]
Troubleshooting Guide
Issue 1: Inconsistent IC₅₀ values in cytotoxicity assays.
-
Potential Cause 1: Compound Solubility. this compound is typically dissolved in a polar aprotic solvent like DMSO for stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.[6] Precipitates in the media indicate poor solubility at the tested concentration.
-
Solution: Prepare a fresh dilution of the stock solution for each experiment. Briefly vortex the working solution before adding it to the cells. If solubility issues persist, consider a serial dilution strategy to ensure homogeneity.
-
Potential Cause 2: Cell Line Variability. Different cell lines exhibit varying sensitivity to cytotoxic agents.
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Solution: Refer to published data for expected IC₅₀ ranges for your specific cell line.[1][7] Always include a positive control (e.g., a known cytotoxic agent like staurosporine (B1682477) or Cytochalasin D) to validate assay performance.
-
Potential Cause 3: Incubation Time. The duration of compound exposure can significantly impact IC₅₀ values.
-
Solution: Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for consistency.[5] Time-course experiments may be necessary to determine the optimal endpoint for your specific cell line and research question.
Issue 2: No observable effect on actin polymerization in an in vitro assay.
-
Potential Cause 1: Incorrect Protein Concentration. The concentration of G-actin must be above the critical concentration for polymerization to occur under your buffer conditions.
-
Solution: Validate your actin preparation and ensure its concentration is appropriate for the assay. Run a control without the compound to confirm that polymerization occurs as expected.
-
Potential Cause 2: Inactive Compound. Improper storage or handling may have degraded the compound.
-
Solution: Store the stock solution at -20°C.[6] Use a fresh aliquot for your experiment. Test the activity of the compound in a cell-based assay (e.g., checking for morphological changes) to confirm its bioactivity.
Issue 3: Difficulty visualizing changes in the actin cytoskeleton via fluorescence microscopy.
-
Potential Cause 1: Suboptimal Compound Concentration or Incubation Time. The effect on the cytoskeleton can be rapid. Extended incubation might lead to widespread cell death, making it difficult to observe specific cytoskeletal arrangements.
-
Solution: Perform a time-course experiment (e.g., 30 min, 1 hour, 2 hours) and a dose-response experiment to find the optimal conditions for observing actin disruption without causing complete cell detachment or death.[6]
-
Potential Cause 2: Fixation or Staining Issues. Poor fixation can lead to artifacts in the actin structure.
-
Solution: Ensure proper fixation with a crosslinking agent like paraformaldehyde. Permeabilize cells adequately (e.g., with 0.1% Triton X-100) to allow the fluorescently-labeled phalloidin (B8060827) to access the actin filaments.[6] Always include a vehicle-treated control to observe the baseline actin structure.
Quantitative Data
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | P-388 (Murine Leukemia) | MOLT-4 (Human Leukemia) | BT-549 (Breast Cancer) | LLC-PK11 (Kidney Epithelial) |
| This compound | Potent Activity | 10.0 µM[2] | 7.84 µM[7] | 8.4 µM[7] |
| Cytochalasin D | - | 25 µM[2] | - | - |
Table 2: Comparative ¹³C and ¹H NMR Spectroscopic Data (Key Shifts)
Data reported for samples in CDCl₃. This table highlights key positions for structural comparison.
| Position | This compound ¹³C (δc) | This compound ¹H (δH, mult., J/Hz) | Cytochalasin D ¹³C (δc) |
| 3 | 53.9 | 3.25 (m) | 54.0 |
| 7 | 70.0 | 3.83 (d, 10.3) | 69.8 |
| 11 | 13.5 | 0.90 (d, 6.7) | 13.6 |
(Data sourced from reference[3])
Experimental Protocols
Protocol 1: Structural Confirmation Methods
The structural revision of this compound was achieved using a combination of the following definitive techniques:[1][2]
-
NMR Spectroscopy: A sample (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC/HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field spectrometer (≥500 MHz).[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes 2-3 bond correlations between protons and carbons, crucial for assembling the carbon skeleton.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which is critical for determining the relative stereochemistry, including the revised 19(βH) orientation.[1][2]
-
-
Single-Crystal X-ray Diffraction: A suitable crystal of the compound is grown and subjected to X-ray diffraction. The resulting electron density map provides an unambiguous determination of the three-dimensional arrangement of all atoms, confirming the absolute configuration.[1][2]
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Protocol)
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[4][5]
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[4][5]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Visualization of Actin Cytoskeleton
This protocol uses fluorescently-labeled phalloidin to stain F-actin for microscopy.
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control. Incubate for a predetermined time (e.g., 30-120 minutes).[6]
-
Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[6]
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 5-10 minutes.[6]
-
Staining: Wash three times with PBS. Incubate cells with a fluorescently-labeled phalloidin solution (e.g., conjugated to Alexa Fluor 488) for 20-30 minutes at room temperature in the dark.[6]
-
Nuclear Staining (Optional): Add a DAPI solution to stain the nuclei for 5 minutes.[6]
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.[6]
Visualizations
Caption: Logical flow from the proposed to the confirmed structure.
Caption: Signaling pathway from actin disruption to apoptosis.
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
Technical Support Center: Enhancing the Bioavailability of 19,20-Epoxycytochalasin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 19,20-Epoxycytochalasin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton by binding to the barbed end of actin filaments, which prevents the addition of new actin monomers and leads to depolymerization.[1][3] This disruption of a critical cellular component induces a cascade of events, often culminating in programmed cell death (apoptosis), making it a compound of interest for its potential anti-cancer properties.[3]
Q2: We are observing potent in vitro cytotoxicity with this compound, but poor efficacy in our in vivo models. What could be the underlying issue?
A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor bioavailability. While this compound demonstrates cytotoxic effects against various cell lines in vitro, its translation to an in vivo setting may be hampered by factors such as low aqueous solubility, poor membrane permeability, and presystemic metabolism.[4][5] These factors can lead to insufficient plasma concentrations of the compound to exert a therapeutic effect.
Q3: What are some potential strategies to enhance the oral bioavailability of this compound?
Given that many complex natural products exhibit poor water solubility, several formulation strategies can be explored to enhance the oral bioavailability of this compound.[5][6] These innovative approaches aim to improve its dissolution and absorption.[5] Potential strategies include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[5] Techniques such as milling or high-pressure homogenization can be employed.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve its solubility and dissolution.[6][7]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and facilitate its absorption through the lymphatic pathway.[8][9]
-
Nanoparticle Formulation: Formulating this compound into nanoparticles can improve its solubility and dissolution rate due to the increased surface-area-to-volume ratio.[5][10]
Q4: How can we assess the improvement in bioavailability of our novel this compound formulation?
A multi-tiered approach is recommended to evaluate the enhancement in bioavailability:
-
In Vitro Dissolution Studies: Compare the dissolution profile of your enhanced formulation against the unformulated compound in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assays: Utilize cell-based models like the Caco-2 permeability assay to predict the intestinal absorption of the formulation.
-
In Vivo Pharmacokinetic Studies: Administer the formulation to an animal model (e.g., rats, mice) and measure the plasma concentration of this compound over time. Key parameters to determine are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC).[10]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in pharmacokinetic studies.
-
Possible Cause: Poor aqueous solubility and slow dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution rate of the bulk drug substance.
-
Formulation Enhancement: Employ a bioavailability enhancement strategy such as formulating a solid dispersion or a lipid-based system.
-
Evaluate Formulation: Conduct in vitro dissolution testing of the new formulation to confirm improved release characteristics before proceeding with further animal studies.
-
Issue 2: The developed formulation shows improved dissolution but no significant improvement in in vivo bioavailability.
-
Possible Cause: The absorption of this compound might be limited by poor intestinal permeability or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Assess Permeability: Perform an in vitro permeability assay (e.g., Caco-2) to understand the compound's ability to cross the intestinal epithelium.
-
Investigate Metabolism: Incubate the compound with liver microsomes to assess its metabolic stability. The identification of metabolites can provide insights into its degradation pathways.[11]
-
Consider Permeation Enhancers: If permeability is the limiting factor, the inclusion of pharmaceutically acceptable permeation enhancers in the formulation could be explored.[4]
-
Data Presentation
Table 1: Hypothetical In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | % Drug Released at 60 min |
| Unformulated Drug | Simulated Gastric Fluid (pH 1.2) | < 5% |
| Unformulated Drug | Simulated Intestinal Fluid (pH 6.8) | < 10% |
| Solid Dispersion | Simulated Intestinal Fluid (pH 6.8) | > 80% |
| SEDDS Formulation | Simulated Intestinal Fluid (pH 6.8) | > 90% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability |
| Unformulated Drug | 10 | 50 ± 15 | 4.0 | 250 ± 75 | 100% |
| Solid Dispersion | 10 | 250 ± 50 | 1.5 | 1250 ± 200 | 500% |
| SEDDS Formulation | 10 | 400 ± 70 | 1.0 | 2000 ± 350 | 800% |
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing
-
Objective: To determine the dissolution rate of this compound from different formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Simulated Intestinal Fluid (SIF), pH 6.8.
-
-
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation in each vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]
-
2. Protocol: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
-
Procedure:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at various time points and from the apical side at the end of the experiment.
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
3. Protocol: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration of different formulations.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a specific dose.
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
Extract this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).[13][14]
-
Quantify the concentration of the compound in the extracts using a validated LC-MS/MS method.[13][15]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for assessing bioavailability enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. longdom.org [longdom.org]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency: A Comparative Analysis of 19,20-Epoxycytochalasin D and Cytochalasin D
A deep dive into the bioactivity of two potent actin polymerization inhibitors reveals key differences in their cytotoxic and antiplasmodial efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of 19,20-Epoxycytochalasin D and Cytochalasin D, supported by experimental data and detailed protocols to inform future research and therapeutic development.
Both this compound and its well-studied analog, Cytochalasin D, belong to the cytochalasan family of fungal metabolites. These compounds are renowned for their profound effects on the eukaryotic cytoskeleton, primarily through the disruption of actin polymerization.[1] By binding to the barbed (fast-growing) end of actin filaments, they effectively inhibit the addition of new actin monomers, leading to a cascade of cellular events including cell cycle arrest and apoptosis.[1] While sharing a common mechanism, available data suggests notable differences in their biological potency.
Quantitative Comparison of Bioactivity
Experimental data highlights the superior cytotoxic potential of this compound against certain cancer cell lines when directly compared to Cytochalasin D. Furthermore, this compound demonstrates significant antiplasmodial activity.
Cytotoxic Activity
A direct comparative study on the human T-cell acute lymphoblastic leukemia cell line, MOLT-4, revealed that this compound exhibits a twofold greater potency than Cytochalasin D.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MOLT-4 | Human Leukemia | 10.0 | [2] |
| Cytochalasin D | MOLT-4 | Human Leukemia | 25.0 | [2] |
| This compound | P-388 | Murine Leukemia | 0.16 | [1] |
| This compound | BT-549 | Human Breast Carcinoma | 7.84 | [1][3] |
| This compound | LLC-PK11 | Pig Kidney Epithelial | 8.4 | [1][3] |
Table 1: Comparative Cytotoxicity of this compound and Cytochalasin D. The half-maximal inhibitory concentration (IC50) values indicate the concentration of a compound required to inhibit the growth of 50% of the cell population.
Antiplasmodial Activity
This compound has demonstrated potent activity against the malaria parasite, Plasmodium falciparum, including chloroquine-sensitive and resistant strains.[2][4]
| Compound | P. falciparum Strain | Activity | IC50 (nM) | Reference |
| This compound | 3D7 (chloroquine-sensitive) | Antiplasmodial | 9.77 | [1][2] |
| This compound | D6 (chloroquine-sensitive) | Antiplasmodial | ~0.8 | [4] |
| This compound | W2 (chloroquine-resistant) | Antiplasmodial | ~0.8 | [4] |
| Cytochalasin D | 3D7 (chloroquine-sensitive) | Antiplasmodial | 10.58 | [2] |
Table 2: Antiplasmodial Activity of this compound and Cytochalasin D. IC50 values represent the concentration required to inhibit 50% of parasite growth.
Mechanism of Action: Disruption of the Actin Cytoskeleton
The primary molecular target for both this compound and Cytochalasin D is the actin cytoskeleton.[1] Disruption of this fundamental cellular machinery triggers downstream signaling pathways, ultimately leading to programmed cell death (apoptosis). While the precise signaling cascade for this compound is not fully elucidated, the known mechanism of Cytochalasin D provides a likely model.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound and Cytochalasin D on adherent cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MOLT-4) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Cytochalasin D in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, prepare serial dilutions of the compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration).
3. Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
5. Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
A Comparative Guide to the Cytotoxicity of 19,20-Epoxycytochalasin C and D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two closely related fungal metabolites, 19,20-Epoxycytochalasin C and 19,20-Epoxycytochalasin D. The information presented herein is synthesized from multiple studies to aid researchers in oncology and drug development in understanding the potential of these compounds as anti-cancer agents.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of 19,20-Epoxycytochalasin C and D has been evaluated against a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that these values are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | 19,20-Epoxycytochalasin C (IC50 in µM) | This compound (IC50 in µM) |
| HL-60 | Human Promyelocytic Leukemia | 1.11 | Not Reported |
| HT-29 | Human Colon Adenocarcinoma | 0.65 | Not Reported |
| A549 | Human Lung Carcinoma | >10 | Not Reported |
| PC-3 | Human Prostate Adenocarcinoma | >10 | Not Reported |
| HCT-116 | Human Colon Carcinoma | Data available, but specific IC50 not provided in the snippets | Not Reported |
| SW-620 | Human Colon Adenocarcinoma | Data available, but specific IC50 not provided in the snippets | Not Reported |
| MCF-7 | Human Breast Adenocarcinoma | >10 | Not Reported |
| P-388 | Murine Leukemia | Not Reported | Potent Activity (IC50 not specified) |
| BT-549 | Human Breast Ductal Carcinoma | Not Reported | 7.84 |
| LLC-PK1 | Porcine Kidney Epithelial | Not Reported | 8.4 |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | 20.0 | 10.0 |
Observations:
-
19,20-Epoxycytochalasin C demonstrates potent cytotoxicity against human leukemia (HL-60) and colon cancer (HT-29) cell lines, with IC50 values in the low micromolar and sub-micromolar range, respectively.
-
This compound has shown potent activity against murine leukemia (P-388) and moderate cytotoxicity against human breast cancer (BT-549) and porcine kidney epithelial (LLC-PK1) cell lines.
-
In a direct comparison within the same study, this compound (IC50 = 10.0 µM) was found to be more potent than 19,20-Epoxycytochalasin C (IC50 = 20.0 µM) against the MOLT-4 human leukemia cell line.
-
For several cell lines, including A549, PC-3, and MCF-7, 19,20-Epoxycytochalasin C showed low cytotoxicity, with IC50 values greater than 10 µM.
Mechanism of Action: Disruption of Actin Cytoskeleton and Apoptosis Induction
Both 19,20-Epoxycytochalasin C and D belong to the cytochalasan family of mycotoxins, which are well-known for their ability to disrupt the actin cytoskeleton. This is considered their primary mechanism of cytotoxic action. By binding to the barbed end of actin filaments, they inhibit the polymerization of actin monomers, leading to a cascade of cellular events that culminate in programmed cell death (apoptosis).
The apoptotic signaling cascade initiated by these compounds is believed to primarily involve the intrinsic or mitochondrial pathway. Disruption of the cytoskeleton acts as a cellular stress signal, leading to the activation of pro-apoptotic proteins and the subsequent release of cytochrome c from the mitochondria. This triggers a caspase cascade, ultimately leading to the execution of apoptosis.
For 19,20-Epoxycytochalasin C, a potential molecular target, Cyclin-Dependent Kinase 2 (CDK2), has been identified. Inhibition of CDK2 by this compound is suggested to cause cell cycle arrest in the S phase, contributing to its cytotoxic effects.
Caption: Proposed signaling pathway for 19,20-Epoxycytochalasins C & D.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed literature for assessing the cytotoxicity of these compounds.
Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density based on the measurement of total cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, and thus to the cell number.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to different concentrations of the test compound for the desired duration.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
Both 19,20-Epoxycytochalasin C and D exhibit cytotoxic properties against various cancer cell lines, primarily through the disruption of the actin cytoskeleton and induction of apoptosis. The available data suggests that their potency is cell-line dependent. 19,20-Epoxycytochalasin C shows particular promise against certain leukemia and colon cancer cell lines, while this compound has demonstrated efficacy against murine leukemia and human breast cancer cells. The subtle structural differences between these two compounds likely account for the observed variations in their cytotoxic profiles. Further comprehensive and direct comparative studies are warranted to fully elucidate their therapeutic potential and to establish a clearer structure-activity relationship.
A Comparative Guide to the Antiplasmodial Activity of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplasmodial activity of 19,20-Epoxycytochalasin D against alternative antimalarial agents. The content is supported by experimental data to validate its potential as a novel therapeutic candidate.
Introduction
This compound is a fungal metabolite that has demonstrated significant biological activity.[1] As a member of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a fundamental component of eukaryotic cells.[1][2] This interference with actin polymerization underpins its potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[3] This guide evaluates its efficacy, selectivity, and proposed mechanism of action in comparison to established antimalarial drugs.
Comparative Antiplasmodial Activity
In Vitro Efficacy
This compound exhibits potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in the low nanomolar range. This suggests a mechanism of action distinct from that of chloroquine (B1663885) and highlights its potential for treating drug-resistant malaria.
Table 1: In Vitro Antiplasmodial Activity of this compound vs. Standard Antimalarials
| Compound | P. falciparum Strain | IC₅₀ (nM) | Classification | Reference |
|---|---|---|---|---|
| This compound | D6 | ~0.8 | Chloroquine-Sensitive | [3] |
| W2 | ~0.8 | Chloroquine-Resistant | [3] | |
| 3D7 | 9.77 | Chloroquine-Sensitive | ||
| Chloroquine | 3D7 | 16 - 36 | Chloroquine-Sensitive | [4][5] |
| W2 | ~4500 | Chloroquine-Resistant | [6] | |
| Artesunate/DHA | 3D7 | 0.5 - 1.0 | Artemisinin-Sensitive | [4][5] |
| | W2 | (Susceptible) | Artemisinin-Sensitive |[7] |
In Vivo Efficacy
While in vitro data is promising, the in vivo efficacy of this compound is not well-documented. Preliminary studies on its close structural analog, 19,20-epoxycytochalasin C, indicate a potential for antiplasmodial activity but also significant toxicity at therapeutic doses, presenting a hurdle for clinical development.
Table 2: Comparative In Vivo Antiplasmodial Activity in a P. berghei-Infected Mouse Model
| Compound | Dosage | Parasitemia Suppression | Toxicity / Outcome | Reference |
|---|---|---|---|---|
| 19,20-epoxycytochalasin C (analog) | 100 mg/kg | Weak | Toxic to animals | |
| Chloroquine | 20 mg/kg/day | >90% | Well-tolerated | [6] |
| Artemether-Lumefantrine | 24 mg/kg (artemether) | >95% | Standard, effective therapy |[6] |
Cytotoxicity and Selectivity
A critical aspect of drug development is selectivity: the ability of a compound to target the pathogen with minimal harm to the host. This compound has been evaluated against various mammalian cell lines. It shows notable non-cytotoxicity against the non-cancerous Vero cell line, which suggests a favorable therapeutic window.[3] The Selectivity Index (SI), calculated as the ratio of host cell cytotoxicity (IC₅₀) to parasite activity (IC₅₀), quantifies this.
Table 3: In Vitro Cytotoxicity and Selectivity Index (SI) of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (vs. P. falciparum W2, IC₅₀ ~0.0008 µM) | Reference |
|---|---|---|---|---|
| Vero | Monkey kidney epithelial | >9.1 | >11,375 | [3] |
| SK-MEL | Human malignant melanoma | Moderate to weak | - | |
| KB | Human oral carcinoma | Moderate to weak | - | |
| BT-549 | Human breast carcinoma | Moderate to weak | - | |
| SK-OV-3 | Human ovarian carcinoma | Moderate to weak | - |
| HL-60 | Human leukemia | 1.11 (for compound 10, an analog) | - |[5] |
Proposed Mechanism of Action
The antiplasmodial effect of this compound stems from its ability to disrupt the parasite's actin cytoskeleton.[1] By binding to the barbed end of actin filaments, it inhibits the polymerization and elongation of actin monomers.[8] This disruption of actin dynamics is a significant stressor that is believed to trigger programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[9][10] This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that culminates in parasite death.[10][11]
Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which binds to the parasite's DNA.[1] Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the parasite load.[6]
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). Parasites are synchronized to the ring stage using 5% D-sorbitol treatment.[12]
-
Compound Treatment: Test compounds are serially diluted in culture medium and added to a 96-well microplate. Synchronized parasite culture (1% parasitemia, 2% hematocrit) is then added to each well.[12]
-
Incubation: The plate is incubated for 72 hours under standard culture conditions to allow for parasite maturation.[13]
-
Lysis and Staining: A lysis buffer containing saponin, Triton X-100, and SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature.[1]
-
Fluorescence Measurement: The fluorescence intensity is read using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[1]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Workflow for the SYBR Green I antiplasmodial assay.
In Vitro Cytotoxicity Assay
This assay measures the effect of a compound on the viability of mammalian cells to determine its potential toxicity to the host.
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., Vero) are cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. The plate is then incubated for 48-72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, WST-8) is added to each well. After a short incubation period, the absorbance is measured using a microplate reader. The absorbance correlates with the number of viable cells.
-
Data Analysis: The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
This compound demonstrates potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant P. falciparum strains, operating through a mechanism involving actin cytoskeleton disruption. Its high selectivity index against a non-cancerous mammalian cell line is promising.[3] However, significant challenges remain, primarily the in vivo toxicity observed in its close analogs.[6]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with an improved therapeutic window, enhancing parasite selectivity while reducing host cell toxicity.[6]
-
Combination Therapy: Investigating synergistic effects with existing antimalarials that have different mechanisms of action.[6]
-
Targeted Delivery Systems: Developing strategies to deliver the compound specifically to infected erythrocytes to minimize systemic exposure and toxicity.[6]
While its direct clinical application is currently limited by toxicity concerns, the unique mechanism of action targeting the parasite's actin cytoskeleton validates it as a valuable lead compound for the development of a new class of antimalarial drugs.
References
- 1. iddo.org [iddo.org]
- 2. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced Artemisinin Susceptibility of Plasmodium falciparum Ring Stages in Western Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Artemisinin-Resistant Plasmodium falciparum Parasites Exhibit Altered Patterns of Development in Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Cytochalasan Analogs on Actin Disruption: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different cytochalasan analogs on the actin cytoskeleton is critical for advancing cellular research and therapeutic development. This guide provides a comprehensive comparison of the performance of various cytochalasan analogs, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.
Cytochalasans are a class of fungal metabolites well-documented for their potent ability to disrupt the actin cytoskeleton, a fundamental component of eukaryotic cells involved in a myriad of processes including cell motility, division, and intracellular transport. These compounds primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and leads to a net depolymerization of existing filaments. This interference with actin dynamics triggers a cascade of cellular events, making cytochalasans invaluable tools for studying actin-dependent processes and as potential therapeutic agents, particularly in oncology.
The diverse family of cytochalasans, with over 400 described variants, exhibits a wide range of bioactivity. This variation is largely attributed to differences in their chemical structures, which influence their binding affinity to actin and overall cellular effects. This guide will delve into a comparative analysis of several key cytochalasan analogs, focusing on their impact on actin disruption, cytotoxicity, and the underlying signaling pathways.
Comparative Efficacy of Cytochalasan Analogs
The potency of cytochalasan analogs in disrupting the actin cytoskeleton can be assessed through various in vitro and in cellulo assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects, which are often a direct consequence of actin disruption. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | L929 (Mouse fibroblast) | 1.3 | |
| KB3.1 (Cervical cancer) | >10 | ||
| HeLa (Cervical cancer) | 7.9 | ||
| HeLa (Cervical cancer) | 7.30 | ||
| Cytochalasin D | B16F10 (Melanoma) | 3.5 | |
| Aspochalasin D | HeLa (Cervical cancer) | 5.72 | |
| TMC-169 | U937 (Leukemia) | 0.81 µg/mL | |
| Jurkat (Leukemia) | 0.2 µg/mL | ||
| HL-60 (Leukemia) | 0.68 µg/mL | ||
| WiDr (Colon cancer) | 0.83 µg/mL | ||
| HCT-116 (Colon cancer) | 0.78 µg/mL | ||
| Triseptatin | L929, KB3.1, MCF-7, A549, PC-3, SKOV-3, A431 | 1.80 - 11.28 | |
| Deoxaphomin B | L929, KB3.1, MCF-7, A549, PC-3, SKOV-3, A431 | 1.55 - 6.91 | |
| HeLa (Cervical cancer) | 4.96 | ||
| Deacetyl-18-deoxycytochalasin H | L5178Y (Murine lymphoma) | 0.19 - 6.97 | |
| A2780 sens (Human ovarian cancer) | 0.19 - 6.97 | ||
| A2780 CisR (Human ovarian cancer) | 0.19 - 6.97 | ||
| 18-deoxycytochalasin H | L5178Y (Murine lymphoma) | 0.19 - 6.97 | |
| A2780 sens (Human ovarian cancer) | 0.19 - 6.97 | ||
| A2780 CisR (Human ovarian cancer) | 0.19 - 6.97 |
Disclaimer: Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell density, exposure time, and assay methodology can vary between studies.
Studies have revealed that the presence of hydroxyl groups at the C7 and C18 positions, as well as their stereochemistry, are important factors influencing the potential to disrupt the actin cytoskeleton. For instance, the importance of the hydroxy group at C-7 and the NH function at N-2 for the potency of Cytochalasin B in inhibiting actin polymerization has been highlighted. In contrast, some analogs like Chaetoglobosin J have been shown to not only inhibit elongation at the barbed end but also to slowly depolymerize F-actin to G-actin.
The effects of cytochalasans are not always limited to depolymerization. Cytochalasin D, for example, can induce the de novo aggregation of actin. The reversibility of the actin-disrupting effects also varies among analogs and does not appear to be directly correlated with their potency.
Experimental Protocols
A variety of experimental techniques are employed to study the effects of cytochalasan analogs on actin disruption.
This assay measures the rate of actin polymerization in a cell-free system. It utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into a polymer. The change in fluorescence over time is monitored to determine the kinetics of polymerization.
Methodology:
-
Preparation of G-actin: A stock solution of G-actin is prepared and kept in a monomeric state.
-
Labeling: A portion of the G-actin is labeled with pyrene (B120774).
-
Initiation of Polymerization: Polymerization is initiated by adding a polymerization buffer (containing KCl, MgCl2, and ATP) to a mixture of labeled and unlabeled G-actin.
-
Treatment: Different concentrations of the cytochalasan analog being tested are added to the reaction mixture.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve.
Caption: Workflow for in vitro actin polymerization pyrene assay.
This technique allows for the visualization of the filamentous actin (F-actin) network within cells, providing a qualitative assessment of the effects of cytochalasan analogs on the cytoskeleton.
Methodology:
-
Cell Culture and Treatment: Adherent cells are grown on coverslips and treated with the desired concentration of a cytochalasan analog for a specific duration.
-
Fixation: Cells are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to preserve their structure.
-
Permeabilization: The cell membrane is permeabilized, typically with 0.1% Triton X-100 in PBS, to allow the entry of staining reagents.
-
Staining: The F-actin is stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 Phalloidin). Phalloidin is a bicyclic peptide that binds with high affinity to F-actin.
-
Counterstaining (Optional): The cell nuclei can be counterstained with a DNA-binding dye like DAPI.
-
Mounting and Imaging: The coverslips are mounted on microscope slides and the stained cells are visualized using a fluorescence microscope.
Caption: Workflow for immunofluorescence staining of F-actin.
Signaling Pathways Affected by Cytochalasans
The disruption of the actin cytoskeleton by cytochalasans acts as a potent cellular stress signal that can trigger programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway.
Cytochalasan-Induced Apoptosis:
Disruption of the actin cytoskeleton by cytochalasans can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. For instance, Cytochalasin B has been shown to induce apoptosis in HeLa cells through this mitochondrial-dependent pathway. Similarly, Cytochalasin H can induce apoptosis in a p53-dependent manner, which also involves the intrinsic mitochondrial pathway.
Caption: Cytochalasan-induced intrinsic apoptosis pathway.
Conclusion
The family of cytochalasan analogs offers a versatile toolkit for researchers studying the actin cytoskeleton and related cellular processes. While they share a common mechanism of capping the barbed end of actin filaments, their potencies and specific cellular effects can vary significantly. This comparative guide provides a framework for selecting the appropriate analog for a given research question, supported by established experimental protocols and an understanding of the downstream signaling consequences. Further research into the structure-activity relationships of the vast array of cytochalasan analogs will undoubtedly continue to provide valuable insights into the intricate regulation of the actin cytoskeleton and its role in health and disease.
Unraveling the Structure-Activity Relationship of 19,20-Epoxycytochalasans: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of 19,20-epoxycytochalasans, a class of fungal metabolites with significant cytotoxic potential. By examining their structure-activity relationships (SAR), this document aims to shed light on the chemical features driving their efficacy and inform the development of novel therapeutic agents.
The core mechanism of action for 19,20-epoxycytochalasans lies in their ability to disrupt the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division. This interference with actin polymerization ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[1][2] While this mechanism is common across the class, subtle variations in their chemical structures can lead to significant differences in their potency and selectivity against various cell lines.[2]
Comparative Cytotoxicity of 19,20-Epoxycytochalasans
The cytotoxic potential of various 19,20-epoxycytochalasan analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the tables below.
Table 1: Cytotoxicity of Known 19,20-Epoxycytochalasan Analogs
| Compound | HL-60 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | SMMC-7721 (Hepatocellular) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SW480 (Colon) IC50 (µM) | HT-29 (Colon) IC50 (µM) | P-388 (Murine Leukemia) IC50 (µM) |
| 19,20-Epoxycytochalasin C | 1.11[3] | >10[1] | >10 | >10[1] | >10 | 0.65[1] | Not Reported |
| 18-desoxy-19,20-Epoxycytochalasin C | 28.34 | >40 | >40 | >40 | >40 | Not Reported | Not Reported |
| 19,20-Epoxycytochalasin D | >40 | >40 | >40 | >40 | >40 | Not Reported | 0.16[2] |
| 5,6-dihydro-7-oxo-19,20-Epoxycytochalasin C | 37.16 | >40 | >40 | 31.22 | >40 | Not Reported | Not Reported |
Table 2: Cytotoxicity of Novel 19,20-Epoxycytochalasans from Xylaria cf. curta
| Compound | HL-60 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | SMMC-7721 (Hepatocellular) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SW480 (Colon) IC50 (µM) |
| Compound 1 | 20.21 | >40 | >40 | >40 | >40 |
| Compound 2 | 13.31 | >40 | >40 | 18.73 | >40 |
| Compound 3 | 25.62 | >40 | >40 | >40 | >40 |
| Compound 4 | >40 | >40 | >40 | >40 | >40 |
| Compound 5 | >40 | >40 | >40 | >40 | >40 |
| Compound 6 | >40 | >40 | >40 | >40 | >40 |
| Compound 7 | >40 | >40 | >40 | >40 | >40 |
| Compound 8 | >40 | >40 | >40 | >40 | >40 |
| Compound 9 | >40 | >40 | >40 | >40 | >40 |
Data for Tables 1 and 2 sourced from Ma et al., 2019.[3]
From this data, it is evident that 19,20-epoxycytochalasin C exhibits significant and specific cytotoxicity against the HL-60 leukemia cell line and the HT-29 colon cancer cell line.[1][3] In contrast, this compound shows potent activity against the P-388 murine leukemia cell line.[2] The novel compounds isolated from Xylaria cf. curta generally displayed weaker cytotoxic effects, with Compounds 1, 2, and 3 showing some activity against the HL-60 and, for Compound 2, the MCF-7 cell lines.[3] These findings underscore the importance of specific structural features in determining the cytotoxic profile of these compounds.
Beyond Cytotoxicity: Other Biological Activities
While the primary focus of research has been on their anti-cancer properties, some 19,20-epoxycytochalasans have been investigated for other biological activities. For instance, several derivatives have been evaluated for their antimicrobial effects.[4] Additionally, the broader class of cytochalasans has been noted for its anti-inflammatory properties, suggesting a potential avenue for future investigation with the 19,20-epoxy analogs.[5]
Signaling Pathways and Experimental Workflows
The biological activity of 19,20-epoxycytochalasans is intrinsically linked to their impact on cellular signaling pathways. The disruption of the actin cytoskeleton acts as a cellular stressor, initiating a cascade of events that lead to apoptosis.
Caption: Signaling pathway of apoptosis induced by 19,20-epoxycytochalasans.
The evaluation of these compounds relies on a series of well-established experimental workflows. A typical workflow for assessing cytotoxicity is outlined below.
Caption: A generalized workflow for evaluating the cytotoxicity of compounds.
Detailed Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of 19,20-epoxycytochalasans.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 19,20-epoxycytochalasan analog. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm).
-
Data Analysis: Calculate the IC50 value based on the absorbance readings.[1]
Caspase Activity Assay
Caspase-3 and -7 are key effector caspases in the apoptotic pathway. Their activity can be measured using a luminescent assay.
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat with the test compound as described above.
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for caspase-3/7.
-
Incubation: Incubate at room temperature to allow for the caspase to cleave the substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Six 19,20-epoxycytochalasans from endophytic Diaporthe sp. RJ-47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forskning.ruc.dk [forskning.ruc.dk]
Evaluating the Specificity of 19,20-Epoxycytochalasin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive evaluation of 19,20-Epoxycytochalasin D, a potent inhibitor of actin polymerization. We compare its performance with other common alternatives, supported by experimental data, and provide detailed protocols for key validation assays.
Overview of this compound
This compound is a fungal metabolite belonging to the cytochalasan family of mycotoxins.[1] Like other members of this family, its primary mechanism of action is the disruption of the actin cytoskeleton.[2][3] It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] This disruption of a fundamental cellular process triggers a cascade of events, including apoptosis (programmed cell death), making it a compound of interest for cancer research and other therapeutic areas.[2]
Comparative Analysis with Alternative Actin Inhibitors
The specificity of this compound can be best understood by comparing it to other widely used actin inhibitors, such as its close analog Cytochalasin D and compounds with different mechanisms of action like Latrunculin A and Phalloidin.
| Feature | This compound | Cytochalasin D | Latrunculin A | Phalloidin |
| Primary Mechanism | Binds to the barbed end of F-actin, inhibiting polymerization.[2] | Binds to the barbed end of F-actin, inhibiting polymerization.[4] | Sequesters G-actin monomers, preventing their incorporation into filaments.[5] | Binds to and stabilizes F-actin, preventing depolymerization.[5] |
| Primary Effect | Inhibition of actin polymerization, leading to cytoskeleton disruption.[2] | Inhibition of actin polymerization, leading to cytoskeleton disruption.[4] | Sequesters actin monomers, leading to filament disassembly.[5] | Stabilization of actin filaments.[5] |
| Reported Off-Target Effects | Limited data available; related compounds show potential for off-target effects (see below). | Less pronounced effects on glucose transport compared to Cytochalasin B.[6] | Generally considered more specific to actin monomers. | Primarily targets F-actin. |
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its analogs have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | This compound (IC50, µM) | 19,20-Epoxycytochalasin C (IC50, µM) | Cytochalasin D (IC50, µM) |
| P-388 | Murine Leukemia | Potent Activity (not specified)[7] | Not Reported | Not Reported |
| BT-549 | Human Breast Ductal Carcinoma | 7.84[8] | Not Reported | Not Reported |
| LLC-PK11 | Porcine Kidney Epithelial | 8.4[8] | Not Reported | Not Reported |
| HL-60 | Human Promyelocytic Leukemia | Not Reported | 1.11[9] | Not Reported |
| HT-29 | Human Colon Adenocarcinoma | Not Reported | 0.65[7] | Not Reported |
| A549 | Human Lung Carcinoma | Not Reported | >10[7] | Not Reported |
| MCF-7 | Human Breast Adenocarcinoma | Not Reported | >10[7] | Not Reported |
| PC-3 | Human Prostate Adenocarcinoma | Not Reported | >10[7] | Not Reported |
Note: IC50 values can vary depending on the experimental conditions, including cell density and incubation time. It is recommended to perform a dose-response curve for your specific cell line and assay.[1]
Potential Off-Target Effects
While the primary target of the cytochalasan family is actin, some members have been shown to have off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport.[6] A study on 19,20-Epoxycytochalasin C , a closely related analog of the D variant, revealed that it can act as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of approximately 0.9 µM.[10] This finding suggests that this compound may also have off-target effects on cell cycle regulation, a possibility that researchers should consider and investigate in their experimental systems.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus Xylaria cf. curta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 19,20-Epoxycytochalasin D and Other Actin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different actin inhibitors is critical for designing robust experiments and advancing therapeutic discovery. This guide provides an objective comparison of 19,20-Epoxycytochalasin D with other widely used actin inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a member of the cytochalasan family of mycotoxins that, like its better-known relative Cytochalasin D, exerts its biological effects primarily through the disruption of the actin cytoskeleton.[1][2] This guide compares this compound to other key actin inhibitors, including other cytochalasans, latrunculins, jasplakinolide, and phalloidin (B8060827). These compounds, while all targeting actin, exhibit distinct mechanisms of action, leading to different cellular outcomes. This comparison aims to provide a clear framework for selecting the appropriate actin inhibitor for specific research applications.
Mechanism of Action: A Tale of Two Strategies
Actin inhibitors can be broadly categorized into two main groups: those that prevent actin polymerization (depolymerizing agents) and those that stabilize actin filaments and prevent depolymerization (stabilizing agents).
Actin Depolymerizing Agents:
-
Cytochalasins (including this compound and Cytochalasin D): These fungal metabolites bind to the barbed (fast-growing) end of actin filaments.[2] This binding physically blocks the addition of new actin monomers, thereby inhibiting filament elongation and leading to a net depolymerization of existing filaments.[1][2] This disruption of the actin cytoskeleton can induce apoptosis, or programmed cell death, making them valuable tools in cancer research.[1]
-
Latrunculins (Latrunculin A and B): Isolated from marine sponges, latrunculins act by sequestering actin monomers in a 1:1 complex.[3][4] This prevents the monomers from participating in polymerization, shifting the equilibrium towards filament disassembly.[3][4]
Actin Stabilizing Agents:
-
Jasplakinolide: This cyclic peptide, also of marine sponge origin, promotes actin polymerization and stabilizes existing filaments by binding to F-actin.[5] It competes with phalloidin for the same binding site.[5][6] Paradoxically, while it stabilizes actin filaments in vitro, in vivo it can disrupt normal actin organization by inducing the formation of disordered actin masses.[7]
-
Phalloidin: A toxin isolated from the Amanita phalloides mushroom, phalloidin binds specifically to the interface between F-actin subunits, locking them together and preventing depolymerization.[8][9] Due to its high affinity for F-actin and poor cell permeability, its primary use is as a fluorescently labeled probe for visualizing actin filaments in fixed and permeabilized cells.[8][9][10]
Comparative Cytotoxicity
The cytotoxic potential of these actin inhibitors varies depending on the compound, cell line, and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | BT-549 | Breast Ductal Carcinoma | 7.84 | [11] |
| LLC-PK1 | Porcine Kidney Epithelial | 8.4 | [11] | |
| 19,20-Epoxycytochalasin C | HL-60 | Human Promyelocytic Leukemia | 1.11 | |
| HT-29 | Human Colon Adenocarcinoma | 0.65 | [5] | |
| Cytochalasin D | MOLT-4 | Human T-cell Leukemia | 25 | [6] |
| Jasplakinolide | PC3 | Human Prostate Carcinoma | 0.035 |
Note: A direct comparison of IC50 values across different studies can be challenging due to variations in experimental protocols, such as incubation time and the specific viability assay used.
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton by these inhibitors triggers a cascade of cellular events, often culminating in apoptosis. The following diagrams illustrate a generalized signaling pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: Generalized signaling pathway of apoptosis induced by actin-depolymerizing agents.
Caption: General experimental workflow for determining the cytotoxicity of actin inhibitors.
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the effect of a compound on the rate and extent of actin polymerization in vitro. It utilizes pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.
Materials:
-
Pyrene-labeled actin monomer
-
Unlabeled actin monomer
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Black 96-well plate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Prepare a master mix of G-actin (a mixture of pyrene-labeled and unlabeled actin, typically 5-10% pyrene-labeled) in G-buffer on ice. The final actin concentration in the assay is typically 2-5 µM.
-
Add the desired concentration of the test compound or solvent control to the wells of the 96-well plate.
-
Add the G-actin master mix to each well.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in the fluorescence plate reader and begin kinetic measurements, recording fluorescence intensity every 30-60 seconds for 30-60 minutes at room temperature.
-
Plot fluorescence intensity versus time to obtain polymerization curves. Analyze the initial rate of polymerization (slope of the linear phase) and the steady-state fluorescence (plateau) to determine the effect of the compound.
Fluorescent Phalloidin Staining for F-actin Visualization
This protocol is used to visualize the filamentous actin cytoskeleton in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the F-actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[2]
Conclusion
This compound is a potent disruptor of the actin cytoskeleton, operating through a mechanism shared with other cytochalasans by capping the barbed end of actin filaments. Its cytotoxic effects make it a compound of interest in cancer research. When selecting an actin inhibitor, researchers must consider the specific scientific question. For studies requiring the inhibition of actin polymerization, this compound, Cytochalasin D, or Latrunculin are suitable choices, with their potency varying by cell type. For applications requiring the stabilization of actin filaments or the induction of actin polymerization, Jasplakinolide is a valuable tool. Phalloidin remains the gold standard for the visualization of F-actin in fixed cells. The provided data and protocols offer a starting point for the effective use of these powerful biological probes.
References
- 1. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin stabilizing compounds show specific biological effects due to their binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A role for actin in regulating apoptosis/programmed cell death: evidence spanning yeast, plants and animals [ouci.dntb.gov.ua]
- 10. rsc.org [rsc.org]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
Synergistic Potential of 19,20-Epoxycytochalasin D in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies in oncology is a critical strategy to enhance therapeutic efficacy, overcome drug resistance, and minimize toxic side effects. This guide delves into the synergistic potential of 19,20-Epoxycytochalasin D, a member of the cytochalasan family of mycotoxins known for their potent actin cytoskeleton-disrupting activities. While direct experimental data on the synergistic effects of this compound with other drugs remains to be fully elucidated in published literature, this report provides a comparative analysis based on studies of closely related cytochalasans, namely Cytochalasin B and D. These analogues offer valuable insights into the potential mechanisms of synergy that may be applicable to this compound.
The primary mechanism of action for cytochalasans involves the inhibition of actin polymerization, which disrupts cellular processes crucial for cancer cell proliferation, migration, and survival.[1] This distinct mechanism presents a strong rationale for combining them with other classes of anticancer agents, such as microtubule-targeting drugs and DNA-damaging agents, to achieve synergistic cytotoxicity.
Comparative Analysis of Synergistic Effects
Studies on Cytochalasin B and D have demonstrated notable synergistic interactions with commonly used chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696) in various cancer cell lines.[2][3] This synergy is particularly significant in multidrug-resistant (MDR) cancer cells, suggesting that cytochalasins may also play a role in circumventing resistance mechanisms.[3]
Quantitative Data on Synergistic Interactions
The following table summarizes the findings from studies on Cytochalasin B and D, showcasing their synergistic potential with conventional anticancer drugs. The Combination Index (CI), as described by the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cytochalasan Analog | Combination Drug | Cell Line | Effect | Quantitative Measure | Reference |
| Cytochalasin B | Doxorubicin | P388/ADR (Doxorubicin-resistant murine leukemia) | Synergy | Isobologram analysis indicated synergy | [4] |
| Cytochalasin B | Doxorubicin | SKVLB1 (MDR human ovarian carcinoma) | Synergy | Assessed by isobolographic analysis and Chou-Talalay statistics | [2][3] |
| Cytochalasin B | Paclitaxel | SKVLB1 (MDR human ovarian carcinoma) | Synergy | Assessed by isobolographic analysis and Chou-Talalay statistics | [2][3] |
| 21,22-Dihydrocytochalasin B | Doxorubicin | SKVLB1 (MDR human ovarian carcinoma) | Notable Synergy | Assessed by isobolographic analysis and Chou-Talalay statistics | [2][3] |
| 21,22-Dihydrocytochalasin B | Paclitaxel | SKVLB1 (MDR human ovarian carcinoma) | Notable Synergy | Assessed by isobolographic analysis and Chou-Talalay statistics | [2][3] |
Note: Specific Combination Index values were not detailed in the abstracts, but synergy was confirmed through the cited analytical methods.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in assessing the synergistic effects of cytochalasans with other anticancer drugs.
Cell Viability and Cytotoxicity Assay (MTT Protocol)
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Cells are treated with a range of concentrations of the cytochalasan, the combination drug, or both, typically in a constant ratio for synergy studies. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting cell viability against drug concentration.
Synergy Assessment: Isobologram and Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
-
Dose-Response Curves: The IC50 values for each drug alone are determined from their respective dose-response curves.
-
Combination Studies: Cells are treated with combinations of the two drugs at a constant ratio.
-
Combination Index Calculation: The Combination Index is calculated using specialized software (e.g., CompuSyn). This method analyzes the dose-effect relationships for each drug alone and in combination to determine whether the interaction is synergistic, additive, or antagonistic.[2][3]
-
Isobologram Analysis: An isobologram is a graphical representation of drug interactions. The IC50 values of the individual drugs are plotted on the x and y axes. The line connecting these points represents an additive effect. Data points for the combination that fall below this line indicate synergy, while points above it indicate antagonism.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway for cytochalasan-induced effects and a typical experimental workflow for assessing drug synergy.
Caption: Proposed mechanism of synergistic action between cytochalasans and chemotherapeutic agents.
Caption: A generalized experimental workflow for determining drug synergy.
Concluding Remarks
While direct evidence for the synergistic effects of this compound is still emerging, the data from related cytochalasans strongly suggest a high potential for this compound in combination therapies. The ability of cytochalasans to disrupt the actin cytoskeleton and potentially inhibit multidrug resistance pumps makes them promising candidates for combination with a variety of anticancer drugs.[3] Further research, employing the standardized protocols outlined in this guide, is warranted to specifically investigate the synergistic interactions of this compound and to elucidate the precise molecular pathways involved. Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cytochalasin congeners, microtubule-directed agents, and doxorubicin alone or in combination against human ovarian carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 19,20-Epoxycytochalasin D
For Researchers, Scientists, and Drug Development Professionals: A comprehensive plan for the safe handling and disposal of 19,20-Epoxycytochalasin D, ensuring laboratory safety and environmental protection.
This compound is a potent fungal metabolite with significant biological activity.[1][2] As with other cytochalasins, it is considered highly toxic and a potential teratogen, necessitating strict adherence to safety protocols during handling and disposal to minimize risks of exposure and environmental contamination.[3][4] This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to recognize the hazards associated with this compound. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact. Change gloves frequently, especially if contaminated.[3] |
| Lab Coat | Standard laboratory coat. | Protects against splashes and contamination of personal clothing.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols.[3] |
| Respiratory | Work conducted in a certified chemical fume hood. | Avoids inhalation of the powdered form of the compound.[3] |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] All materials that have come into contact with the compound must be treated as hazardous waste.
Experimental Protocol: Disposal of this compound
Objective: To safely collect, decontaminate (where applicable), and package all this compound waste for collection by a certified hazardous waste contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Sealable, labeled plastic bags for solid waste[3]
-
Designated hazardous waste container[3]
-
10% bleach solution (for liquid waste decontamination)[3]
-
Absorbent pads[3]
Procedure:
-
Waste Segregation:
-
Collect all materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE.
-
Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste Decontamination (Aqueous Solutions):
-
Working inside a chemical fume hood, carefully add a 10% final concentration of bleach to the aqueous liquid waste containing this compound.[3]
-
Allow the solution to sit for a minimum of 30 minutes to facilitate decontamination.[3]
-
Important: Even after this decontamination step, the treated liquid must still be disposed of as hazardous chemical waste.[3]
-
-
Solid Waste Disposal:
-
Spill Cleanup:
-
In the event of a spill, contain the area to prevent further spread.
-
For minor spills, use dry clean-up procedures to avoid generating dust.[5] You can dampen the material with water before sweeping.[5]
-
Cover the spill with absorbent pads.[6]
-
Carefully collect the absorbent material and place it in the hazardous waste container.[3]
-
Decontaminate the spill area with a 10% bleach solution or a strong alkaline cleaner, followed by a water rinse.[3]
-
Absorb the cleaning solutions with fresh pads and dispose of them as hazardous waste.[3]
-
-
Final Packaging and Labeling:
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste container by your institution's authorized hazardous waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
